N3-1,4-trans-CHC-OH
Description
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Properties
IUPAC Name |
4-azidocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIATWTVGOEUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-4-azidocyclohexanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-azidocyclohexanecarboxylic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a cyclohexane (B81311) ring, which provides a rigid, three-dimensional scaffold, a carboxylic acid group amenable to various coupling reactions, and an azide (B81097) moiety that serves as a versatile chemical handle for bioorthogonal chemistry. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the key applications of this compound, with a focus on its utility in the development of novel therapeutics.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| IUPAC Name | trans-4-azidocyclohexane-1-carboxylic acid | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a colorless to pale yellow solid or liquid | Inferred from azidocyclohexane[1][2] |
| Solubility | Expected to be soluble in organic solvents and potentially in water due to the carboxylic acid group | Inferred from azidocyclohexane (B1329591) and cyclohexanecarboxylic acid[2] |
| Stability | Azides can be sensitive to heat and shock; should be handled with care | General chemical knowledge |
Experimental Protocols
The synthesis of trans-4-azidocyclohexanecarboxylic acid is not a direct, one-step process but can be achieved through a well-established synthetic route starting from a commercially available precursor. The following protocol is a composite of established methods for the synthesis of the intermediate, trans-4-aminocyclohexanecarboxylic acid, and a standard procedure for the conversion of a primary amine to an azide.
Synthesis of trans-4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid
This procedure is adapted from patented industrial processes.[3][4][5]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution
-
Celite
Equipment:
-
High-pressure autoclave
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.5 g), and 10% NaOH solution (e.g., 100 mL).[3][4]
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 15 bar of hydrogen.[3][4]
-
Heat the mixture to 100 °C and stir vigorously for 20 hours.[3][4]
-
Monitor the reaction progress by TLC using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin (B49086) for visualization. The reaction is complete when the starting material is no longer observed.[3]
-
After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
-
The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer being the major product (typically a cis:trans ratio of approximately 1:4.6).[3]
-
Further purification to isolate the pure trans isomer can be achieved by fractional crystallization or by derivatization, selective reaction of the cis isomer, and subsequent deprotection.[3]
Synthesis of trans-4-azidocyclohexanecarboxylic acid from trans-4-aminocyclohexanecarboxylic acid
This is a standard procedure for the diazotization of a primary amine followed by substitution with an azide.
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
-
Diethyl ether or other suitable organic solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C. This step forms the unstable diazonium salt intermediate.
-
In a separate flask, dissolve sodium azide in deionized water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield trans-4-azidocyclohexanecarboxylic acid.
Applications in Drug Discovery
The azide functionality of trans-4-azidocyclohexanecarboxylic acid makes it a valuable building block in drug discovery, primarily through its application in "click chemistry".[6][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage.[8][9]
Key applications include:
-
Bioconjugation: The carboxylic acid group can be used to attach the molecule to a biomolecule of interest (e.g., a protein or a peptide), while the azide group is available for subsequent "clicking" with an alkyne-modified probe, tag, or drug molecule.
-
Combinatorial Chemistry and Library Synthesis: The robust nature of the click reaction allows for the rapid synthesis of large and diverse libraries of compounds. By starting with the trans-4-azidocyclohexanecarboxylic acid core, a wide variety of alkynes can be introduced to generate a library of drug-like molecules for high-throughput screening.[6]
-
Development of PROTACs and other Targeted Therapies: The cyclohexane scaffold can serve as a rigid linker in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, where the azide provides a convenient point of attachment for one of the warheads or the E3 ligase-binding element.
Visualizations
Caption: Synthetic pathway to trans-4-azidocyclohexanecarboxylic acid.
Caption: Workflow for a typical "click chemistry" application.
References
- 1. Azidocyclohexane | 19573-22-9 | Benchchem [benchchem.com]
- 2. CAS 19573-22-9: azidocyclohexane | CymitQuimica [cymitquimica.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-linkers for Drug Design - Enamine [enamine.net]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide to the Synthesis of N-(trans-4-hydroxycyclohexyl) carbamate and its Derivatives
This technical guide provides a comprehensive overview of a potential synthetic pathway for N3-1,4-trans-CHC-OH, which is interpreted as a carbamate (B1207046) derivative of trans-4-aminocyclohexanol (B47343), such as N-(tert-butoxycarbonyl)-trans-4-aminocyclohexanol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.
The synthesis is presented as a two-stage process. The first stage involves a chemoenzymatic approach to produce the key intermediate, trans-4-aminocyclohexanol, from 1,4-cyclohexanedione (B43130). The second stage details the N-carbamoylation of this intermediate to yield the final product.
Stage 1: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol
A highly stereoselective method for the synthesis of trans-4-aminocyclohexanol is a one-pot reaction employing a keto reductase (KRED) and an amine transaminase (ATA). This enzymatic cascade offers a green and efficient alternative to traditional chemical methods.
Synthesis Pathway
The synthesis begins with the reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a keto reductase. This intermediate is then aminated by an amine transaminase to produce trans-4-aminocyclohexanol.
Quantitative Data
The following table summarizes the key quantitative data for the chemoenzymatic synthesis of trans-4-aminocyclohexanol.
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanedione | [1] |
| Enzymes | Keto Reductase (LK-KRED), Amine Transaminase (ATA-200) | [1] |
| Reagents | NADP+, Isopropyl alcohol, Isopropylamine, PLP, MgCl2, DMSO | [1] |
| Solvent | 100 mM Potassium phosphate (B84403) buffer (pH 7.5) | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 48 hours | [1] |
| Concentration | 50 mM 1,4-cyclohexanedione | [1] |
| Yield | Good to excellent | [2] |
| Diastereomeric Ratio (trans:cis) | Up to 7:3 with selected ATAs | [3] |
Experimental Protocol
The following is a representative experimental protocol for the one-pot synthesis of trans-4-aminocyclohexanol[1].
Materials:
-
1,4-cyclohexanedione
-
LK-KRED (Lactobacillus kefir keto reductase) cell lysate
-
ATA-200 (Amine transaminase) cell lysate
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NADP+
-
Isopropyl alcohol
-
MgCl2
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a single-neck flask equipped with a magnetic stirrer and a thermometer, prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 1,4-cyclohexanedione to a final concentration of 50 mM (1.5 mmol).
-
To the solution, add NADP+ (1 mM), isopropyl alcohol (100 mM, 0.76% v/v), MgCl2 (1 mM), isopropylamine (500 mM), and PLP (1 mM).
-
Add DMSO to a final concentration of 2% v/v.
-
Initiate the reaction by adding freshly isolated LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) cell lysates.
-
Stir the reaction mixture at 250 rpm and maintain the temperature at 30°C for 48 hours.
-
After 48 hours, stop the reaction and filter the solution.
-
The crude product can be purified by silica (B1680970) gel column chromatography to obtain pure trans-4-aminocyclohexanol.
Experimental Workflow
The following diagram illustrates the workflow for the chemoenzymatic synthesis.
References
A Technical Guide to the Solubility of trans-4-Azidocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that influences its behavior from synthesis to final application. For trans-4-azidocyclohexanecarboxylic acid, its dual functionality—a polar carboxylic acid and a moderately polar azide (B81097) group attached to a nonpolar cyclohexane (B81311) ring—suggests a nuanced solubility profile. Carboxylic acids typically exhibit acidic properties and can be ionized in basic solutions to form more soluble carboxylate salts.[1][2] This guide presents standardized experimental procedures for characterizing the solubility of this compound.
Qualitative Solubility Determination
Qualitative tests offer a rapid assessment of a compound's solubility in various solvents, providing crucial insights into its acid-base properties and polarity.[3][4] These tests are typically the first step in characterizing a new compound.
Experimental Protocol for Qualitative Solubility Tests
This protocol describes a systematic approach to determining the solubility of trans-4-azidocyclohexanecarboxylic acid in water and aqueous solutions of varying pH.
Materials:
-
trans-4-Azidocyclohexanecarboxylic acid
-
Small test tubes (e.g., 10 x 75 mm)
-
Glass stirring rods
-
Distilled or deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[4]
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
pH indicator paper
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the solid compound into a clean, dry test tube.[4]
-
Add 0.5 mL of distilled water to the test tube.[4]
-
Stir vigorously with a glass rod or vortex for 30-60 seconds.
-
Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble.
-
If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[4]
-
-
Aqueous Base Solubility (for water-insoluble compounds):
-
If the compound is insoluble in water, use a fresh test tube with ~25 mg of the compound.
-
Add 0.5 mL of 5% NaOH solution.[4]
-
Stir vigorously and observe for dissolution. Solubility in NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[1]
-
To confirm, acidify the solution by adding 5% HCl dropwise until the solution is acidic to pH paper. The reappearance of a precipitate indicates that the initial dissolution was due to an acid-base reaction.[4]
-
-
Aqueous Bicarbonate Solubility (for NaOH-soluble compounds):
-
Aqueous Acid Solubility (for water-insoluble compounds):
-
If the compound is insoluble in water, use a fresh test tube with ~25 mg of the compound.
-
Add 0.5 mL of 5% HCl solution.
-
Stir vigorously and observe for dissolution. This test is used to identify basic functional groups like amines.
-
Expected Outcomes and Interpretation
The following table summarizes the expected results from the qualitative solubility tests for a typical carboxylic acid like trans-4-azidocyclohexanecarboxylic acid.
| Solvent | Expected Observation | Interpretation |
| Water | Potentially sparingly soluble or insoluble. | The nonpolar cyclohexane backbone may limit solubility despite the polar functional groups. Small carboxylic acids are water-soluble, but solubility decreases as the carbon chain length increases.[1] |
| 5% NaOH | Soluble | The strong base deprotonates the carboxylic acid to form the highly water-soluble sodium carboxylate salt.[1][2] |
| 5% NaHCO₃ | Soluble, likely with effervescence (CO₂ bubbles) | The carboxylic acid is acidic enough to be deprotonated by the weak base, sodium bicarbonate, forming the soluble salt and carbonic acid, which decomposes to CO₂ and water.[1][5] This is a characteristic test for carboxylic acids. |
| 5% HCl | Insoluble | As an acidic compound, its solubility is not expected to increase in an acidic solution. |
Quantitative Solubility Determination: The Shake-Flask Method
For drug development and process chemistry, quantitative solubility data is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of trans-4-azidocyclohexanecarboxylic acid in a specific solvent at a controlled temperature.
Equipment and Materials:
-
trans-4-Azidocyclohexanecarboxylic acid (solid)
-
Chosen solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid trans-4-azidocyclohexanecarboxylic acid to a vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.[6]
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter to remove any remaining microscopic particles.[6] This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the solute using a validated HPLC method. This involves creating a calibration curve from standard solutions of the compound at known concentrations.[6]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature.
-
Visualizing the Experimental Workflow
Diagrams can clarify complex experimental procedures. The following sections provide Graphviz DOT scripts for visualizing the key workflows.
Qualitative Solubility Testing Workflow
Caption: Workflow for qualitative solubility analysis.
Quantitative Shake-Flask Method Workflow
Caption: Workflow for the shake-flask solubility method.
Conclusion
While specific, pre-existing quantitative solubility data for trans-4-azidocyclohexanecarboxylic acid is not widely published, its solubility profile can be thoroughly characterized using established laboratory techniques. The qualitative tests provide rapid and valuable information regarding its acidic nature, confirming the functionality of the carboxylic acid group. For precise applications in drug development and process scale-up, the quantitative shake-flask method coupled with HPLC analysis is the recommended approach for generating robust and reliable thermodynamic solubility data. The protocols and workflows detailed in this guide provide a solid foundation for researchers to determine the solubility of this and similar compounds with confidence.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of N3-1,4-trans-CHC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a bifunctional molecule incorporating a cyclohexane (B81311) ring scaffold. Its structure features a carboxylic acid group and an azide (B81097) group in a trans-1,4-substitution pattern. The azide moiety makes it a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of novel compounds through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Understanding the molecular structure and conformational behavior of this molecule is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets.
This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound, based on established principles of cyclohexane stereochemistry and data from analogous compounds.
Molecular Structure
The molecular structure of this compound is characterized by a cyclohexane ring with an azide (-N3) and a carboxylic acid (-COOH) group attached to carbons 1 and 4 in a trans configuration. In its most stable chair conformation, both substituents occupy equatorial positions to minimize steric hindrance.
Quantitative Structural Data
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| C-C (cyclohexane) | 1.52 - 1.54 |
| C-C (carboxyl) | 1.48 - 1.52 |
| C=O (carboxyl) | 1.20 - 1.25 |
| C-O (carboxyl) | 1.31 - 1.36 |
| C-N (azide) | 1.47 - 1.51 |
| N-N (azide) | 1.12 - 1.26 |
| Bond Angles (°) | |
| C-C-C (cyclohexane) | 109 - 112 |
| C-C-C=O (carboxyl) | 115 - 125 |
| O=C-O (carboxyl) | 120 - 126 |
| C-C-N (azide) | 108 - 112 |
| C-N-N (azide) | 115 - 120 |
Note: These values are estimations based on analogous structures and may vary slightly for this compound.
Conformational Analysis
The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. Due to the trans-1,4-substitution pattern, the two primary chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms.
The diequatorial conformer is significantly more stable than the diaxial conformer. This preference is due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring. In the diaxial conformation of this compound, both the azide and the carboxylic acid groups would experience these unfavorable interactions.
Conformational equilibrium of this compound.
Conformational Energy
The energy difference between the axial and equatorial conformations of a substituent on a cyclohexane ring is known as its "A-value". The A-value for a carboxylic acid group is approximately 1.4 kcal/mol (5.9 kJ/mol).[1] The A-value for an azide group is smaller, estimated to be around 0.5-0.8 kcal/mol.
The total conformational energy difference (ΔG°) for the ring flip from the diequatorial to the diaxial conformer can be estimated by summing the A-values of the two substituents.
| Substituent | A-value (kcal/mol) |
| -COOH | ~1.4 |
| -N3 | ~0.6 (estimated) |
| Total (Diaxial) | ~2.0 |
This significant energy difference indicates that at equilibrium, the diequatorial conformer will be overwhelmingly favored.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for the structural and conformational analysis of small organic molecules are applicable.
X-ray Crystallography
This technique provides the most definitive information on the solid-state molecular structure.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H and 13C NMR: Standard 1D NMR spectra are acquired. In the diequatorial conformer, the protons attached to the carbons bearing the substituents will appear as complex multiplets. The chemical shifts and coupling constants of the ring protons can provide information about their axial or equatorial orientation.
-
Variable Temperature (VT) NMR: At low temperatures, the ring flip of the cyclohexane ring can be slowed down on the NMR timescale. This may allow for the observation of distinct signals for the axial and equatorial protons, and potentially even the minor diaxial conformer.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments help in the unambiguous assignment of all proton and carbon signals and can reveal through-space interactions (NOESY) that are characteristic of specific conformations.
Computational Modeling
In the absence of extensive experimental data, computational chemistry provides a valuable means to predict the structure and energetics of different conformers.
Workflow for computational conformational analysis.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is built.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed, typically using molecular mechanics force fields, to identify low-energy conformers.
-
Geometry Optimization: The identified conformers are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to obtain optimized geometries and energies.
-
Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.
Conclusion
This compound is a valuable synthetic building block whose utility is underpinned by its well-defined molecular structure and conformational preferences. The trans-1,4-substitution pattern on the cyclohexane ring strongly favors a chair conformation with both the azide and carboxylic acid groups in equatorial positions. This diequatorial arrangement minimizes steric strain and represents the global energy minimum for the molecule. While specific experimental data for this compound is limited, a comprehensive understanding of its structure and behavior can be achieved through the application of established principles of stereochemistry and the use of modern analytical and computational techniques. This knowledge is essential for the rational design and application of this compound in the development of new chemical entities.
References
The Biological Versatility of Functionalized Cyclohexanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexane (B81311) scaffold, a ubiquitous six-carbon ring, serves as a cornerstone in the design and discovery of novel therapeutic agents. Its conformational flexibility and the ability to be extensively functionalized allow for the precise spatial arrangement of pharmacophoric groups, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activities of functionalized cyclohexanes, with a focus on their anticancer, antiviral, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this dynamic field.
Anticancer Activity of Functionalized Cyclohexanes
A significant area of research has focused on the development of cyclohexane derivatives as potent anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways often dysregulated in cancer.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of various functionalized cyclohexane derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A lower IC50 value indicates a more potent compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexanone Derivatives | 2,6-di(4-fluorobenzylidene)cyclohexanone | Multiple | Varies | [1] |
| Cyclohexane-1,3-dione Derivatives | Various triazine derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.24 - 9.36 (nM) | [2] |
| Cyclohexene Oxide Derivatives | (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone | Glioblastoma cells | Not specified | [3] |
| Schizonepetin Derivatives | M34 (p-bromophenyl ester) | HSV-1 | 17.1 | [4] |
| M33 (m-bromophenyl ester) | Influenza virus H3N2 | 13.7 | [4] | |
| Quinoxaline Urea Analogs | Analog 84 | Pancreatic cancer cells | ~4-fold more potent than parent compound | [5] |
| Indeno[1,2-b]quinoxaline Derivatives | Compounds 2, 3, 5, 12, 21, 22 | HCT-116, HepG-2, MCF-7 | Not specified | [6] |
| Tryptanthrin (B1681603) Derivatives | Compound 46 | A549/DDP | 0.14 ± 0.03 | [7] |
| Compound 46 | A549 | 10.29 ± 0.49 | [7] |
Signaling Pathways in Anticancer Activity
Functionalized cyclohexanes exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis. Key pathways include the intrinsic and extrinsic apoptotic pathways, often involving the PI3K/Akt/mTOR signaling axis.
Cycloheximide, a well-known protein synthesis inhibitor, is also a potent inducer of apoptosis. Its mechanism involves the activation of the caspase cascade and is dependent on the pro-apoptotic proteins Bax and Bak.
Many anticancer cyclohexane derivatives have been found to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis. Furthermore, these compounds often influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, tipping the scale towards cell death.
Antiviral Activity of Functionalized Cyclohexanes
The cyclohexane ring is a key structural feature in several antiviral drugs, most notably the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®). Research continues to explore novel cyclohexane derivatives for their potential to combat a range of viral infections.
Quantitative Data on Antiviral Activity
The antiviral efficacy of cyclohexane derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.
| Compound Class | Derivative | Virus | EC50 | Reference |
| Cyclohexene Carboxylates | Oseltamivir Carboxylate | Influenza A (H1N1) | 2.5 ± 1.0 nM | [8] |
| Oseltamivir Carboxylate | Influenza B | 60 nM | [9] | |
| Schizonepetin Derivatives | M34 | HSV-1 | 17.1 µM | [4] |
| M33 | Influenza H3N2 | 13.7 µM | [4] | |
| Ciclopirox (B875) Derivatives | 6c, 6p, 6q, 6s | HSV-2 | Lower than acyclovir | [10] |
| Guanine Analogs | Ganciclovir (GCV) | HHV-6A | 0.65 µg/ml | |
| Ganciclovir (GCV) | HHV-6B | 1.33 µg/ml |
Mechanism of Action: Oseltamivir and Neuraminidase Inhibition
Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is crucial for the release of newly formed viral particles from infected host cells. By blocking this enzyme, oseltamivir prevents the spread of the virus.
Enzyme Inhibition by Functionalized Cyclohexanes
Beyond neuraminidase, functionalized cyclohexanes have been developed as inhibitors for a variety of other enzymes implicated in disease, such as histone deacetylases (HDACs).
Quantitative Data on Enzyme Inhibition
The inhibitory activity against specific enzymes is often expressed as the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A smaller Ki value indicates a more potent inhibitor.
| Compound Class | Enzyme Target | Ki Value | Reference |
| Alkylquinolones | Dihydroorotate dehydrogenase (DHODH) | 2.3 nM | |
| Various | Histone Deacetylases (HDACs) | Varies |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of functionalized cyclohexanes.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the functionalized cyclohexane compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, which manifests as plaques (zones of cell death) in a cell monolayer.
Procedure:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the cyclohexane compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Neuraminidase Inhibition Assay
Objective: To measure the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[8]
Principle: This is a fluorescence-based assay that uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[3]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., oseltamivir carboxylate) and a solution of the viral neuraminidase.
-
Incubation: In a 96-well black plate, incubate the neuraminidase enzyme with the test compound for a set period.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.[8]
Experimental and Drug Discovery Workflow
The development of new functionalized cyclohexanes as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Azide Group: A Cornerstone of Bioorthogonal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group (-N₃) has emerged as a linchpin in the field of bioorthogonal chemistry, enabling the selective and robust covalent modification of biomolecules in their native environments. Its unique combination of small size, metabolic stability, and exquisite reactivity in specific "click chemistry" reactions has revolutionized the study of complex biological processes and accelerated the development of targeted therapeutics and advanced diagnostics. This technical guide provides a comprehensive overview of the pivotal role of the azide group, with a focus on its application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation. Detailed experimental protocols, quantitative kinetic data, and visual representations of key pathways are presented to empower researchers in harnessing the full potential of azide-based bioorthogonal chemistry.
Core Principles: The Azide as a Bioorthogonal Handle
The utility of the azide group in bioorthogonal chemistry stems from a set of key properties that allow it to function as a specific and non-perturbative chemical reporter within living systems.[1][2]
Key Properties of the Azide Group:
-
Bioorthogonality: The azide group is virtually absent in most biological systems, ensuring that it does not participate in unwanted side reactions with endogenous molecules.[3] This chemical inertness to the cellular milieu is the hallmark of its bioorthogonal nature.
-
Small Size: The compact nature of the azide group allows for its incorporation into a wide range of biomolecules, including amino acids, sugars, lipids, and nucleic acids, with minimal steric perturbation to their structure and function.[1] This is crucial for maintaining the biological activity of the labeled molecule.
-
Stability: Organic azides exhibit good stability under physiological conditions, including aqueous environments and varying pH levels, making them suitable for in vitro and in vivo applications.[4][5] However, it is important to consider their potential for reduction by endogenous thiols, such as glutathione, which can occur under certain conditions.[3][6]
-
Specific Reactivity: The azide group undergoes highly specific and efficient reactions with select partners, most notably strained alkynes in SPAAC and phosphines in the Staudinger ligation.[7] These reactions proceed rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts.[8]
Key Bioorthogonal Reactions Involving Azides
Two primary reactions have defined the utility of azides in bioorthogonal chemistry: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of copper-free click chemistry, relying on the reaction between an azide and a strained cyclooctyne (B158145).[8] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the [3+2] cycloaddition, enabling rapid and selective formation of a stable triazole linkage at physiological temperatures.[8][9]
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction between an azide and a triarylphosphine that is engineered with an electrophilic trap.[10] The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond.[10] The traceless version of this reaction is particularly noteworthy as it leaves no residual atoms from the phosphine (B1218219) reagent.[11]
Quantitative Data Presentation
The choice of bioorthogonal reaction often depends on the required kinetics for a specific application. The following tables summarize the second-order rate constants for various SPAAC and Staudinger ligation reactions.
Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne | Azide Reactant | k₂ (M⁻¹s⁻¹) | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [12] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [12] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [12] |
| DBCO | Azidolysine-containing peptide | 0.34 | [7][13][14][15] |
| BCN | Azidolysine-containing peptide | 0.28 | [7][13][14][15] |
| DIBAC | Fluoroalkyl Azide | 2.5x faster than alkyl azide | [16][17][18] |
| BCN | Fluoroalkyl Azide | 16x faster than non-fluorinated azide | [16][17][18] |
Table 2: Second-Order Rate Constants (k₂) for Staudinger Ligation
| Phosphine Reagent | Azide Reactant | k₂ (M⁻¹s⁻¹) | Reference(s) |
| (Diphenylphosphino)methanethiol | Azido-peptide | 7.7 x 10⁻³ | [11][19] |
| Triarylphosphine | Generic Azide | ~10⁻³ | [20] |
Table 3: Fluorescence Quantum Yields (Φ) of Probes and Conjugates
| Fluorophore | Condition | Quantum Yield (Φ) | Reference(s) |
| ANS | In aqueous buffer | ~0.002 | [21] |
| ANS | Bound to serum albumin | ~0.4 | [21] |
| 2-Aryl-1,2,3-triazoles | In various solvents | 0.10 - 0.99 | [22] |
| Imidazo[3][8][12] triazole derivative (5p) | - | 0.37 | [6] |
| XA1 NPs (NIR II) | Aggregated state | up to 0.148 | [23] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with an Azido Sugar and SPAAC-Mediated Fluorescence Imaging
This protocol describes the metabolic incorporation of an azide-functionalized sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-fluorophore conjugate via SPAAC.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture mammalian cells in the appropriate medium to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans.
-
-
Cell Fixation and Permeabilization (for intracellular imaging):
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS or cell culture medium at a concentration of 10-50 µM.
-
Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted probe.
-
(Optional) Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Labeling of Azide-Modified DNA via Staudinger Ligation
This protocol outlines the labeling of DNA containing an azide modification with a phosphine-biotin (B157780) conjugate via the Staudinger ligation.[2][24]
Materials:
-
Azide-modified DNA
-
Phosphine-biotin conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (for dissolving the phosphine conjugate)
-
Purification system (e.g., ethanol (B145695) precipitation, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified DNA in the reaction buffer to a desired concentration.
-
Prepare a stock solution of the phosphine-biotin conjugate in DMSO or DMF.
-
-
Staudinger Ligation Reaction:
-
Add the phosphine-biotin stock solution to the azide-modified DNA solution. A 10- to 50-fold molar excess of the phosphine reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The progress of the reaction can be monitored by HPLC or gel electrophoresis.
-
-
Purification of the Labeled DNA:
-
Remove the excess unreacted phosphine-biotin conjugate using a suitable purification method such as ethanol precipitation or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful labeling of the DNA with biotin (B1667282) using methods such as a streptavidin-gel shift assay or mass spectrometry.
-
Conclusion
The azide group stands as a powerful and versatile tool in the arsenal (B13267) of chemical biologists and drug development professionals. Its bioorthogonality, coupled with the efficiency and selectivity of reactions like SPAAC and the Staudinger ligation, provides a robust platform for the precise chemical modification of biomolecules in complex biological systems. The continued development of novel azide-containing probes and optimization of reaction kinetics will undoubtedly expand the frontiers of our understanding of biology and the creation of next-generation therapeutics.
Logical Relationships in Bioorthogonal Chemistry
References
- 1. nbinno.com [nbinno.com]
- 2. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 3. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. raineslab.com [raineslab.com]
- 12. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Collection - Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - Organic Letters - Figshare [figshare.com]
- 14. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Quantum yield - Wikipedia [en.wikipedia.org]
- 22. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N3-1,4-trans-CHC-OH: A Key Bifunctional Linker in Modern Drug Development
Introduction
N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a pivotal bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry, drug development, and bioconjugation. Its unique structure, featuring a trans-cyclohexane scaffold functionalized with a terminal azide (B81097) group and a carboxylic acid, allows for the elegant and efficient connection of diverse molecular entities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the construction of complex biomolecules such as antibody-drug conjugates (ADCs).
Discovery and History: The Convergence of Click Chemistry and Bifunctional Linker Technology
While a singular discovery paper for this compound is not readily identifiable in the public domain, its emergence and utility are intrinsically linked to two major advancements in chemical biology: the advent of "click chemistry" and the development of sophisticated bifunctional linkers.
The concept of click chemistry, introduced by K. Barry Sharpless in 2001, revolutionized the way scientists approach the synthesis of complex molecules.[1] This philosophy emphasizes the use of highly efficient, reliable, and selective reactions that proceed under mild, aqueous conditions.[1] The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][]
Parallel to the rise of click chemistry, the field of drug development, particularly in the area of targeted therapies, saw an increasing demand for bifunctional linkers.[3][4][5][6] These linkers are chemical entities that can covalently connect two different molecules, such as an antibody and a cytotoxic drug in an ADC.[][7] The properties of the linker, including its length, flexibility, and stability, are critical to the overall efficacy and safety of the resulting conjugate.[3]
This compound emerged at the confluence of these two fields. Its rigid cyclohexane (B81311) core provides defined spatial separation between the conjugated molecules, while the azide and carboxylic acid functionalities offer orthogonal handles for conjugation. The azide group is a prime substrate for click chemistry, and the carboxylic acid can be readily activated to form amide bonds with amine-containing molecules, such as lysine (B10760008) residues on proteins.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available p-aminobenzoic acid. The first step involves the reduction of the aromatic ring to a cyclohexane ring, yielding trans-4-aminocyclohexanecarboxylic acid. The subsequent step is the conversion of the primary amine to an azide group via a diazotization reaction followed by substitution with an azide salt.
Experimental Protocol: Synthesis of trans-4-aminocyclohexanecarboxylic acid
This protocol is based on methods described in the patent literature for the synthesis of the precursor to this compound.[8][9][10]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Autoclave/high-pressure reactor
-
Filtration apparatus (e.g., Celite)
-
Methanol (MeOH)
-
Ammonia (NH₃)
-
Citric acid
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ru/C catalyst (0.25 equivalents by weight), and 10% NaOH solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 15 bar.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain these conditions for 20 hours, monitoring the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
-
Wash the filter cake with a mixture of acetone (B3395972) and water.
-
Reduce the volume of the filtrate under reduced pressure to remove acetone.
-
Acidify the aqueous solution to pH 4 with citric acid.
-
Extract the product with dichloromethane (5 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-aminocyclohexanecarboxylic acid. The typical cis:trans ratio achieved is approximately 1:4.6.[9][10]
Experimental Protocol: Synthesis of trans-4-azidocyclohexanecarboxylic acid (this compound)
This is a general protocol for the conversion of a primary amine to an azide via diazotization.[11][12]
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Ice bath
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in aqueous HCl and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, with vigorous stirring. Allow the reaction to proceed for 1-2 hours at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-azidocyclohexanecarboxylic acid.
Applications in Bioconjugation: The Power of Click Chemistry
The primary application of this compound is as a linker in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14] This reaction allows for the efficient and specific conjugation of the azide-containing linker to a molecule bearing a terminal alkyne.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the bioconjugation of an alkyne-modified protein with this compound.[15][16][17]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Quenching solution (e.g., EDTA)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the reaction buffer. A 10-50 fold molar excess of the azide linker over the protein is typically used.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. Final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.
-
Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
Purification: Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.
Quantitative Data and Characterization
The success of a bioconjugation reaction using this compound is assessed through various analytical techniques to determine the drug-to-antibody ratio (DAR), purity, and stability of the resulting conjugate.[18][19]
| Parameter | Method | Typical Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Controlled DAR, often targeted between 2 and 4. |
| Purity | Size-Exclusion Chromatography (SEC), SDS-PAGE | >95% monomeric conjugate with minimal aggregation. |
| Yield | UV-Vis Spectroscopy, Protein Quantification Assays | High conjugation efficiency, often >90%. |
| Triazole Linkage Confirmation | Mass Spectrometry (MS/MS), NMR Spectroscopy | Presence of the characteristic triazole ring confirmed by mass fragmentation patterns or specific NMR signals.[20][21] |
| Stability | Incubation in plasma followed by analysis (e.g., HIC, ELISA) | High stability of the triazole linkage under physiological conditions. |
Signaling Pathways and Logical Relationships
The role of this compound is primarily structural, acting as a stable bridge to connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The signaling pathways affected are therefore determined by the nature of the conjugated molecules. For instance, in an antibody-drug conjugate targeting a cancer cell, the antibody directs the conjugate to the cell surface receptor, leading to internalization and subsequent release of the payload, which then interacts with its intracellular target to induce cell death.
Caption: Generalized mechanism of action for an antibody-drug conjugate utilizing a bifunctional linker.
Experimental Workflow
The development of a bioconjugate using this compound follows a structured workflow from synthesis to characterization.
Caption: A typical experimental workflow for the synthesis and application of this compound.
Conclusion
This compound represents a powerful and versatile tool in the arsenal (B13267) of the modern medicinal chemist and drug development professional. Its straightforward synthesis, coupled with its high efficiency in click chemistry-mediated bioconjugation, has made it a valuable component in the construction of sophisticated and targeted therapeutics. As the demand for precisely engineered biomolecules continues to grow, the importance of well-defined bifunctional linkers like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 9. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. scielo.br [scielo.br]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 19. [PDF] Quantitative analysis of cellular processing of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 20. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triazole bridges as versatile linkers in electron donor-acceptor conjugates - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for trans-4-azidocyclohexanecarboxylic acid (NMR, IR, Mass Spec)
A comprehensive analysis of the spectroscopic data for trans-4-azidocyclohexanecarboxylic acid is presented in this technical guide. Due to the limited availability of published experimental data for this specific compound, this guide outlines the expected spectroscopic characteristics based on the analysis of structurally similar molecules. The information provided is intended to serve as a reference for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for trans-4-azidocyclohexanecarboxylic acid. These predictions are derived from the known spectral properties of related compounds containing cyclohexyl, azide, and carboxylic acid functional groups.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | COOH |
| ~3.2 - 3.4 | Multiplet | 1H | H-4 (CH-N₃) |
| ~2.2 - 2.4 | Multiplet | 1H | H-1 (CH-COOH) |
| ~2.0 - 2.2 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |
| ~1.4 - 1.6 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | C=O (Carboxylic Acid) |
| ~60 - 65 | C-4 (C-N₃) |
| ~40 - 45 | C-1 (C-COOH) |
| ~30 - 35 | C-2, C-6 |
| ~25 - 30 | C-3, C-5 |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500 - 3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2100 | Strong, Sharp | N₃ stretch (Azide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1200 - 1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~2850 - 2950 | Medium | C-H stretch (Cyclohexane) |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| ~171 | [M]⁺ (Molecular Ion) |
| ~143 | [M - N₂]⁺ |
| ~126 | [M - COOH]⁺ |
| ~98 | [M - COOH - N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of trans-4-azidocyclohexanecarboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and the quaternary nature of the carbonyl carbon.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method and the desired information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship between a chemical compound and its spectroscopic data.
Potential Research Areas for N3-1,4-trans-CHC-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a versatile bifunctional molecule poised for significant applications in drug discovery, bioconjugation, and material science. Its structure incorporates a trans-configured cyclohexyl ring, providing conformational rigidity, a carboxylic acid group for amide bond formation or esterification, and an azide (B81097) moiety, which is a key functional group for bioorthogonal "click chemistry" reactions.[1] This unique combination of features makes it an ideal scaffold or linker for constructing complex molecular architectures and functionalized materials.
The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively.[2] This high efficiency and orthogonality make this compound a valuable tool for researchers developing novel therapeutics and advanced materials. This guide will explore promising research avenues for this compound, providing detailed experimental protocols and conceptual frameworks to facilitate its application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonym | trans-4-azidocyclohexanecarboxylic acid | [1] |
| CAS Number | 1931895-14-5 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 70 - 72 °C | [1] |
| Purity | ≥95% | [1] |
| Storage | 2 - 8 °C | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A plausible and efficient synthetic route starts from p-aminobenzoic acid.
Step 1: Synthesis of trans-4-aminocyclohexanecarboxylic acid
This step involves the catalytic hydrogenation of p-aminobenzoic acid to produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by separation to isolate the desired trans isomer.
-
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃)
-
Citric acid
-
Boc-anhydride (for optional protection)
-
Autoclave/high-pressure reactor
-
TLC plates
-
Ninhydrin stain
-
-
Protocol:
-
In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C (e.g., 2.5 g), and 100 mL of 10% NaOH solution.[3][4]
-
Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to 15 bar.[3][4]
-
Heat the mixture to 100 °C and stir vigorously for 20 hours.[3][4]
-
Monitor the reaction completion by TLC (e.g., using a mobile phase of DCM/MeOH/NH₃ = 5/5/1) and staining with ninhydrin.[3][4] The disappearance of the starting material spot indicates completion.
-
After cooling and venting the reactor, the catalyst can be filtered off. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The trans isomer is the major product under these conditions (typically a cis:trans ratio of around 1:4.6).[3][4]
-
The isomers can be separated by fractional crystallization or by selective esterification of the cis isomer followed by extraction of the trans-acid.[5]
-
Step 2: Conversion of trans-4-aminocyclohexanecarboxylic acid to this compound
This transformation is a standard Sandmeyer-type reaction involving diazotization of the amino group followed by substitution with an azide.
-
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Ice bath
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
-
Protocol:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the reaction mixture with HCl and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.
-
Potential Research Area 1: Development of VLA-4 Antagonists for Inflammatory Diseases
Background
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes, including eosinophils and T-cells.[6][7] It mediates the recruitment of these inflammatory cells to sites of inflammation by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[7][8] This process is crucial in the pathogenesis of inflammatory diseases such as asthma.[6][9] Small molecule antagonists of VLA-4 that block this interaction are therefore of significant therapeutic interest. The trans-cyclohexanecarboxylic acid scaffold has been successfully utilized in the development of potent VLA-4 antagonists.[2]
Research Proposal
This compound can serve as a versatile starting material for the synthesis of a library of novel VLA-4 antagonists. The azide handle allows for the introduction of diverse molecular fragments via click chemistry to explore the chemical space around the VLA-4 binding pocket, while the carboxylic acid can be coupled to other key pharmacophoric elements.
Proposed Research Workflow
Caption: Proposed workflow for the discovery of VLA-4 antagonists.
Quantitative Data from a Precedent Study
A study on a trans-4-substituted cyclohexanecarboxylic acid derivative as a VLA-4 antagonist yielded the following data, which can serve as a benchmark for a new research program.[2]
| Compound | VLA-4 IC₅₀ (nM) | Rat Bioavailability (%) | Dog Bioavailability (%) | Monkey Bioavailability (%) |
| 14e | 5.4 | 100 | 91 | 68 |
Detailed Experimental Protocols for VLA-4 Antagonist Development
1. Synthesis of VLA-4 Antagonist Library via Click Chemistry
-
General Protocol for CuAAC:
-
Dissolve this compound and a stoichiometric equivalent of the desired alkyne-containing fragment in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add sodium ascorbate (B8700270) (0.1-0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.05-0.1 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent. The product is the 1,2,3-triazole derivative, which can then be used in the next step.
-
2. VLA-4 Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the VLA-4 receptor. The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Ki).[10]
-
Protocol Outline:
-
A cell line expressing VLA-4 (e.g., Jurkat cells) is used.
-
Cells are incubated with a fluorescently labeled VLA-4 ligand (e.g., LDV-FITC) at a concentration close to its dissociation constant (Kd).[11]
-
Varying concentrations of the synthesized antagonist candidates are added to compete for binding.
-
After incubation, the amount of bound fluorescent ligand is quantified using flow cytometry.[11][12]
-
The data is plotted as fluorescence intensity versus antagonist concentration, and the IC₅₀ is determined from the resulting dose-response curve.
-
3. In Vivo Mouse Model of Allergic Asthma
-
Principle: An allergic asthma phenotype is induced in mice, typically using an allergen like ovalbumin (OVA). The efficacy of the lead VLA-4 antagonist is then assessed by its ability to mitigate key features of asthma, such as airway hyperresponsiveness (AHR) and inflammation.[1][13]
-
Protocol Outline:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 7.[1]
-
Challenge: From day 14 to 17, mice are challenged with aerosolized OVA to induce an asthmatic response.[1]
-
Treatment: The lead VLA-4 antagonist is administered to a treatment group of mice (e.g., via oral gavage or intraperitoneal injection) prior to the OVA challenges. A vehicle control group receives the vehicle alone.
-
Assessment of AHR: 24 hours after the final challenge, AHR is measured in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmograph or an invasive measurement of lung resistance.[1]
-
Assessment of Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells, particularly eosinophils. Lung tissue can also be collected for histological analysis.
-
VLA-4 Signaling Pathway
The binding of VLA-4 to VCAM-1 on endothelial cells triggers an "outside-in" signaling cascade that promotes leukocyte adhesion and migration. This pathway involves the activation of focal adhesion kinase (FAK) and Src-family kinases (SFKs), leading to cytoskeletal rearrangements necessary for cell motility.[14][15]
Caption: Simplified VLA-4 downstream signaling pathway.
Potential Research Area 2: Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors
Background
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[16] Overexpression of certain HDACs is associated with various cancers, making them an important target for anticancer drug development. HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the protein, and a linker that connects the ZBG and the cap.[17]
Research Proposal
The rigid cyclohexyl core of this compound makes it an excellent candidate for the linker component in novel HDAC inhibitors. Its bifunctional nature allows for the attachment of a ZBG (e.g., a hydroxamic acid) via the carboxylic acid and a diverse range of cap groups via click chemistry with the azide moiety. This modular approach enables the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Proposed Synthetic Workflow
Caption: Workflow for the synthesis and evaluation of HDAC inhibitors.
Detailed Experimental Protocols for HDAC Inhibitor Development
1. Synthesis of Hydroxamic Acid-based HDAC Inhibitors
-
Protocol Outline:
-
Perform the CuAAC reaction between this compound and an alkyne-functionalized cap group as described previously.
-
Activate the carboxylic acid of the resulting triazole product using a coupling agent (e.g., HATU or HOBt/EDC).
-
React the activated ester with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine.
-
Deprotect the hydroxylamine (B1172632) using a mild acid to yield the final hydroxamic acid product.
-
2. In Vitro HDAC Enzyme Inhibition Assay
-
Principle: A fluorometric assay can be used to measure the activity of recombinant human HDAC enzymes. The assay uses a substrate that becomes fluorescent upon deacetylation by the HDAC enzyme.
-
Protocol Outline:
-
In a 96-well plate, add the recombinant HDAC enzyme, the fluorogenic substrate, and varying concentrations of the synthesized inhibitor candidates.
-
Incubate the plate at 37 °C for a specified time.
-
Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Potential Research Area 3: Functionalization of Polymers for Biomedical and Material Science Applications
Background
The surface properties of materials are critical for their performance, especially in biomedical applications where interactions with biological systems are paramount. Covalent functionalization of polymer surfaces with bioactive molecules can enhance biocompatibility, introduce targeting capabilities, or provide specific functionalities. Click chemistry is a powerful tool for polymer modification due to its high efficiency and mild reaction conditions.[18][19]
Research Proposal
This compound can be used as a linker to functionalize polymers that have been pre-functionalized with alkyne groups. The carboxylic acid of this compound can be used to attach it to an amine-functionalized polymer surface, presenting the azide group for subsequent click reactions. This allows for the attachment of peptides, proteins, or other functional molecules to the polymer surface.
Proposed Experimental Workflow
Caption: Workflow for the functionalization of polymer surfaces.
This approach could be used to create materials for a variety of applications, including:
-
Targeted drug delivery vehicles: Functionalizing nanoparticles with targeting ligands.
-
Biocompatible coatings for medical implants: Attaching anti-fouling polymers or cell-adhesive peptides.
-
Biosensors: Immobilizing antibodies or enzymes on a sensor surface.
By providing a robust and versatile chemical handle, this compound opens up a wide range of possibilities for researchers at the interface of chemistry, biology, and materials science.
References
- 1. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 3. Experimental Mouse Models of Asthma and Analysis of CD4 T Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. The effect of a single inhaled dose of a VLA-4 antagonist on allergen-induced airway responses and airway inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VLA-4 - Wikipedia [en.wikipedia.org]
- 8. Proinflammatory Pathways in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic approaches to asthma based on VLA-4 integrin and its counter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells [bio-protocol.org]
- 12. Methods for Investigating VLA-4 (CD49d/CD29) Expression and Activation in Chronic Lymphocytic Leukemia and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Safety and Handling of Azide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety and handling precautions required when working with azide (B81097) compounds. Azides are a versatile and widely utilized class of compounds in research and drug development, notably in click chemistry, peptide synthesis, and as precursors to amines. However, their utility is matched by significant potential hazards, including high toxicity and explosive instability. Adherence to strict safety protocols is paramount to mitigate these risks. This document outlines the inherent dangers of azide compounds, provides detailed handling and disposal procedures, and offers experimental protocols for their safe use.
Core Hazards of Azide Compounds
Azide compounds are characterized by the presence of the azido (B1232118) functional group (-N₃). The energetic nature of the three contiguous nitrogen atoms contributes to their utility and their hazards. The primary risks associated with azides fall into two main categories: explosive instability and toxicity.
1.1. Explosive Instability and Reactivity
Both organic and inorganic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[1][2] The stability of an azide is influenced by several factors:
-
Molecular Weight and Structure: Low molecular weight organic azides are particularly hazardous.[3] The presence of other energetic functional groups ("explosophores") within the same molecule, such as nitro groups or peroxides, significantly reduces overall stability.[1]
-
Carbon-to-Nitrogen (C/N) Ratio: For organic azides, a higher C/N ratio generally correlates with greater stability.[4] As a guideline, the "Rule of Six" suggests that having at least six carbon atoms per energetic functional group provides sufficient dilution to render the compound relatively safe.[1] Azides with a low C/N ratio are often highly energetic and potentially explosive.[4]
-
Formation of Heavy Metal Azides: Azides can react with heavy metals such as lead, copper, silver, mercury, and zinc to form highly shock-sensitive and explosive metal azides.[5][6] This is a critical concern for laboratory equipment, plumbing, and storage.[7] Even contact with metal spatulas or scratching solid azides should be avoided.[8]
1.2. Toxicity
Azide compounds, particularly inorganic azides like sodium azide, are highly toxic. The azide anion has a toxicity comparable to that of cyanide.[9]
-
Mechanism of Action: Sodium azide acts as a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby blocking cellular respiration.[10] This leads to cytotoxic effects, with the heart and brain being particularly vulnerable due to their high oxygen demand.[10]
-
Routes of Exposure: Exposure can occur through inhalation of dust or vapors, skin absorption, or ingestion.[11]
-
Symptoms of Exposure: Acute exposure to sodium azide can lead to a range of symptoms including dizziness, headache, nausea, vomiting, rapid heart rate, skin burns, and blisters.[2][12] Severe exposure can result in convulsions, low blood pressure, loss of consciousness, lung injury, and respiratory failure leading to death.[10]
-
Formation of Hydrazoic Acid: A significant toxicological and explosive hazard arises from the reaction of azides with acids, which generates the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[6][13]
Quantitative Data Summary
For a comparative understanding of the hazards associated with various azide compounds, the following tables summarize key quantitative data.
Table 1: Stability and Decomposition of Common Azide Compounds
| Compound | Molecular Formula | Decomposition Temperature (°C) | Comments |
| Sodium Azide | NaN₃ | >275 (violent decomposition)[8] | Relatively stable solid, but forms explosive heavy metal azides.[5][6] |
| Trimethylsilyl Azide | (CH₃)₃SiN₃ | Decomposes slowly at 200[14] | Thermally quite stable compared to hydrazoic acid.[14] |
| Tosyl Azide | C₇H₇N₃O₂S | Explosive decomposition can initiate at 120[6] | Heat and shock sensitive.[6] |
| Diphenylphosphoryl Azide (DPPA) | C₁₂H₁₀N₃O₃P | >200[15] | Considered a stable and non-explosive reagent under normal handling conditions.[7] |
| Benzyl (B1604629) Azide | C₇H₇N₃ | ~175 (for low nitrogen-content alkyl azides)[16] | Stability is dependent on the C/N ratio. |
| Lead Azide | Pb(N₃)₂ | ~210-275 (depending on preparation)[17] | Highly shock-sensitive and used as a detonator. |
Table 2: Acute Toxicity of Selected Azide Compounds
| Compound | LD₅₀ (Oral, Rat) | Route of Exposure | Reference |
| Sodium Azide | 27 mg/kg | Oral | [6] |
| Trimethylsilyl Azide | ~100 mg/kg (expert judgment) | Oral | [18] |
| Diphenylphosphoryl Azide (DPPA) | LD₅₀ of azide ion is 29 mg/kg in rats (calculated from NaN₃) | Oral (azide ion) | [19] |
Experimental Protocols
Detailed and rigorously followed experimental protocols are essential for the safe handling of azide compounds.
3.1. General Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with solid azides or concentrated solutions (>5%) must be conducted in a certified chemical fume hood.[8] A blast shield should be used for reactions with known or potential explosive hazards.[20]
-
Personal Protective Equipment: Standard PPE includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are often recommended).[8][21] For tasks with a splash hazard, a face shield should be worn in addition to goggles.[8] When handling highly toxic azides, double gloving is recommended.[2]
3.2. Synthesis of Benzyl Azide from Benzyl Bromide
This protocol describes a common method for the synthesis of an organic azide.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO or DMF.[1][22]
-
To the stirred solution, add benzyl bromide dropwise at room temperature.[1]
-
Allow the reaction mixture to stir at room temperature overnight.[1][22]
-
After the reaction is complete (monitored by TLC), quench the reaction by slowly adding water. This may be an exothermic process.[1][22]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically three portions).[1]
-
Combine the organic extracts and wash them sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.[1] Caution: Do not distill low molecular weight azides.[23]
3.3. Quenching of Residual Azide
Unreacted azide in a reaction mixture or waste stream must be safely quenched before disposal. A common method involves the use of nitrous acid, generated in situ from sodium nitrite (B80452) and an acid.[13][24]
Materials:
-
Aqueous solution containing residual azide (concentration should not exceed 5%)[13][24]
-
Sodium nitrite (NaNO₂) solution (20% w/v)
-
Sulfuric acid (H₂SO₄) solution (20% v/v or 2-3 M)
-
Starch-iodide paper
-
A three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented to the fume hood.[20]
Procedure:
-
Place the azide-containing solution in the three-necked flask and begin stirring.[13][24]
-
Add the 20% sodium nitrite solution. A common guideline is to use 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in the waste.[13][25]
-
Slowly and dropwise, add the 20% sulfuric acid solution via the dropping funnel.[13][24] Caution: The order of addition is critical.[26] Gas evolution (N₂ and NO) will occur.[24]
-
Continue adding acid until gas evolution ceases and the solution is acidic to litmus (B1172312) paper.[13]
-
Test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quench is complete.[13][24]
-
The resulting solution should be neutralized before disposal as hazardous waste.[20]
3.4. Spill Cleanup
Proper and prompt cleanup of azide spills is crucial to prevent exposure and the formation of hazardous compounds.
-
Small Spills (<250 ml or <250 g):
-
Wearing appropriate PPE, carefully sweep up solid azide to minimize dust generation.[2]
-
Absorb liquid spills with an inert absorbent material.[5]
-
Place the collected material into a non-metal container.[2][5]
-
Decontaminate the spill area by wiping it down with a soap and water solution with a pH > 9.[5]
-
Collect all cleanup materials for disposal as hazardous waste.[5]
-
-
Large Spills:
3.5. Disposal of Azide Waste
-
Never dispose of azide solutions down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[8][20]
-
All azide-containing waste, including contaminated labware and PPE, must be collected and disposed of as hazardous waste through your institution's EHS program.[5][27]
-
Azide waste streams must be collected separately and clearly labeled.[1] Do not mix azide waste with acidic waste.[1][27]
-
Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[1]
Mandatory Visualizations
4.1. Decision-Making Workflow for Handling a New Azide Compound
Caption: A decision-making workflow for the safe handling of a new azide compound.
4.2. Experimental Workflow: Synthesis and Quenching of an Organic Azide
Caption: A general experimental workflow for the synthesis and quenching of an organic azide.
4.3. Chemical Incompatibility Diagram for Azide Compounds
Caption: A diagram illustrating the key chemical incompatibilities of azide compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. mines.edu [mines.edu]
- 6. DSpace [cora.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uh.edu [uh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 16. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]
- 19. case.edu [case.edu]
- 20. chemistry.unm.edu [chemistry.unm.edu]
- 21. campus.kennesaw.edu [campus.kennesaw.edu]
- 22. cssp.chemspider.com [cssp.chemspider.com]
- 23. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 24. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 25. benchchem.com [benchchem.com]
- 26. reddit.com [reddit.com]
- 27. Standard Operating Procedure for Sodium Azide [policies.unc.edu]
Methodological & Application
Application Notes and Protocols for Bioconjugation using trans-4-azidocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of trans-4-azidocyclohexanecarboxylic acid in bioconjugation. This versatile reagent allows for the introduction of an azide (B81097) moiety onto biomolecules containing primary amino groups, such as proteins, peptides, and amino-modified oligonucleotides. The incorporated azide can then be used for subsequent "click chemistry" reactions, enabling the attachment of a wide variety of probes, tags, or drug molecules.
Overview of the Bioconjugation Workflow
The overall process involves a two-stage approach:
-
Amine Labeling: The carboxylic acid of trans-4-azidocyclohexanecarboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester. This reactive ester is then used to label the primary amino groups (e.g., lysine (B10760008) residues and the N-terminus) of a biomolecule.
-
Click Chemistry: The azide-modified biomolecule is then reacted with an alkyne-containing molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This results in the formation of a stable triazole linkage.
Experimental Protocols
Protocol 1: Synthesis of trans-4-azidocyclohexanecarboxylic acid NHS ester
This protocol describes the activation of trans-4-azidocyclohexanecarboxylic acid to its corresponding NHS ester.
Materials:
-
trans-4-azidocyclohexanecarboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve trans-4-azidocyclohexanecarboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.
-
Add EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude NHS ester.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Reagent | Molar Ratio |
| trans-4-azidocyclohexanecarboxylic acid | 1 |
| N-Hydroxysuccinimide (NHS) | 1.2 |
| EDC | 1.5 |
Table 1: Molar ratios for the synthesis of trans-4-azidocyclohexanecarboxylic acid NHS ester.
Protocol 2: Labeling of a Protein with trans-4-azidocyclohexanecarboxylic acid NHS ester
This protocol provides a general procedure for labeling a protein with the synthesized NHS ester.[1][2]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
trans-4-azidocyclohexanecarboxylic acid NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.[2]
-
Prepare a stock solution of trans-4-azidocyclohexanecarboxylic acid NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the azide-modified protein from excess reagent and by-products using a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).
| Parameter | Recommended Condition |
| Protein Concentration | 1-10 mg/mL |
| NHS Ester Molar Excess | 5-20 fold |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Reaction Time | 1-4 hours at RT or overnight at 4°C |
| Quenching | 50-100 mM Tris-HCl, pH 8.0 |
| Purification Method | Gel Filtration (e.g., G-25) |
Table 2: Recommended reaction conditions for protein labeling.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
In a reaction tube, combine the azide-modified protein and a molar excess (e.g., 10-50 fold) of the alkyne-containing molecule in the reaction buffer.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final bioconjugate using a suitable method, such as gel filtration or dialysis, to remove excess reagents and the copper catalyst.
| Reagent | Final Concentration/Ratio |
| Alkyne-molecule | 10-50 molar excess |
| CuSO₄:THPTA | 1:5 |
| Copper(II) sulfate | 50-100 µM |
| Sodium Ascorbate | 1-5 mM |
Table 3: Typical reaction conditions for CuAAC.
Visualizations
Caption: Workflow for bioconjugation using trans-4-azidocyclohexanecarboxylic acid.
Caption: Signaling pathway for amine labeling with an NHS ester.
References
Application Notes and Protocols for N3-1,4-trans-CHC-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-1,4-trans-CHC-OH, or trans-4-azidocyclohexanecarboxylic acid, is a bifunctional linker molecule designed for applications in targeted drug delivery. Its structure incorporates a stable cyclohexane (B81311) ring, ensuring conformational rigidity and defined spatial orientation of the terminal functional groups. The carboxylic acid moiety (-COOH) provides a versatile handle for conjugation to a variety of drug delivery platforms, such as nanoparticles or antibodies, through amide bond formation. The azide (B81097) group (-N3) is a key component for "click chemistry," a suite of highly efficient and bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the covalent attachment of targeting ligands, therapeutic payloads, or imaging agents that have been modified to contain an alkyne group.[3][4]
The use of this compound as a linker in antibody-drug conjugates (ADCs) or functionalized nanoparticles allows for precise control over the drug-to-carrier ratio and the site of conjugation, leading to more homogeneous and effective therapeutic agents.[5][6] The robust nature of the triazole ring formed during the click reaction ensures the stability of the conjugate in biological systems until it reaches the target site.[7]
Data Presentation
While specific quantitative data for drug delivery systems utilizing this compound is not extensively available in the public domain, the following tables provide representative data from analogous systems using azido-functionalized linkers and click chemistry for the targeted delivery of doxorubicin (B1662922) (DOX) via functionalized nanoparticles.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles Functionalized with an Azido-Linker
| Parameter | Unfunctionalized Nanoparticles | Azido-Functionalized Nanoparticles | DOX-Loaded & Targeted Nanoparticles |
| Hydrodynamic Diameter (nm) | 105 ± 4.2 | 112 ± 5.1 | 125 ± 6.3 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.17 ± 0.03 | 0.19 ± 0.04 |
| Zeta Potential (mV) | -25.3 ± 1.8 | -22.1 ± 2.1 | -15.8 ± 1.5 |
| Drug Loading Content (%) | N/A | N/A | 12.5 ± 1.3 |
| Encapsulation Efficiency (%) | N/A | N/A | 85.2 ± 3.7 |
Table 2: In Vitro Doxorubicin Release Profile
| Time (hours) | pH 7.4 (Bloodstream simulation) | pH 5.0 (Endosomal/Lysosomal simulation) |
| 1 | 5.2 ± 0.8% | 15.8 ± 1.2% |
| 4 | 10.1 ± 1.1% | 35.2 ± 2.5% |
| 12 | 18.5 ± 1.9% | 60.7 ± 3.1% |
| 24 | 25.3 ± 2.4% | 88.9 ± 4.0% |
| 48 | 30.1 ± 2.8% | 95.1 ± 3.5% |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound, its conjugation to a nanoparticle surface, and the subsequent attachment of a targeting ligand via click chemistry.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis from a commercially available starting material.
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Trifluoroacetic anhydride (B1165640)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Protection of the amine: Dissolve trans-4-aminocyclohexanecarboxylic acid in DCM and cool to 0°C. Add trifluoroacetic anhydride dropwise and stir for 2 hours at room temperature.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Azide formation: Dissolve the resulting protected amino acid in DMF and add an excess of sodium azide. Heat the mixture to 80°C and stir overnight.
-
Work-up and deprotection: Cool the reaction to room temperature and pour it into a separatory funnel with water and EtOAc. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Deprotection: Dissolve the crude product in a mixture of methanol (B129727) and water. Add sodium bicarbonate and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1M HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the final product by column chromatography (e.g., silica (B1680970) gel, EtOAc/hexanes gradient) to yield this compound.
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol outlines the conjugation of the linker to an amine-functionalized nanoparticle surface.
Materials:
-
Amine-functionalized polymeric nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
Procedure:
-
Activation of carboxylic acid: Dissolve this compound in MES buffer. Add EDC and NHS to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation to nanoparticles: Add the amine-functionalized nanoparticles to the activated linker solution. Allow the reaction to proceed for 4-6 hours at room temperature with gentle mixing.
-
Purification: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Remove the supernatant containing unreacted linker and coupling agents.
-
Washing: Resuspend the nanoparticle pellet in PBS (pH 7.4) and centrifuge again. Repeat this washing step two more times to ensure the removal of all unreacted reagents.
-
Storage: Resuspend the final azido-functionalized nanoparticles in a suitable buffer for storage or immediate use in the next step.
Protocol 3: Conjugation of an Alkyne-Modified Targeting Peptide via CuAAC
This protocol describes the "clicking" of an alkyne-containing targeting peptide to the azide-functionalized nanoparticles.[8]
Materials:
-
Azido-functionalized nanoparticles
-
Alkyne-modified targeting peptide (e.g., RGD peptide for integrin targeting)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Nuclease-free water
-
PBS, pH 7.4
Procedure:
-
Preparation of reagents: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA (if used) in nuclease-free water.
-
Reaction setup: In a microcentrifuge tube, disperse the azide-functionalized nanoparticles in PBS. Add the alkyne-modified targeting peptide.
-
Click reaction: To the nanoparticle/peptide mixture, add the CuSO4 solution, followed by the THPTA solution (if used), and finally the sodium ascorbate solution. A typical final concentration is 0.1 mM CuSO4 and 1 mM sodium ascorbate.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking.
-
Purification: Purify the targeted nanoparticles by centrifugation or size exclusion chromatography to remove the copper catalyst, excess peptide, and other reagents.
-
Final product: Resuspend the purified targeted nanoparticles in a sterile, biocompatible buffer for in vitro or in vivo studies.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for creating a targeted drug delivery system using this compound and a relevant signaling pathway often implicated in cancer, which can be a target for such therapies.
Caption: Experimental workflow for creating a targeted drug delivery system.
Caption: PI3K/Akt and MAPK/ERK signaling pathways targeted by drug delivery systems.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 6. Drug-Linker Conjugates for ADC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 7. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Novel Antibiotics Utilizing a trans-1,4-Cyclohexanecarboxylic Acid Scaffold
Introduction
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibiotics.[1][2] The use of rigid alicyclic scaffolds, such as the trans-1,4-cyclohexanecarboxylic acid moiety, offers a promising strategy in medicinal chemistry to control molecular shape and enhance biological activity.[3] These scaffolds can position functional groups in a well-defined spatial arrangement, facilitating specific interactions with biological targets.[4] While the specific intermediate "N3-1,4-trans-CHC-OH" was not found in the literature, this document provides a comprehensive guide for the synthesis and evaluation of novel antibiotics based on the versatile trans-1,4-cyclohexanecarboxylic acid scaffold. The protocols and data presented herein are based on established synthetic methodologies for related compounds and general principles of antibiotic discovery.
I. Synthesis of Functionalized trans-1,4-Cyclohexanecarboxylic Acid Intermediates
The synthesis of isomerically pure trans-4-aminocyclohexanecarboxylic acid derivatives is a key step in preparing the scaffold for antibiotic development.[5] These intermediates are valuable building blocks for various pharmacologically active compounds.[5]
Protocol 1: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
This protocol is adapted from a method for the direct conversion of p-aminobenzoic acid to the desired trans isomer with a high trans:cis ratio.[6]
Objective: To synthesize trans-4-aminocyclohexanecarboxylic acid with a high yield and isomeric purity.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Hydrogen (H₂) gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve p-aminobenzoic acid in a 10% NaOH solution in water.
-
Add the 5% Ru/C catalyst. The catalyst loading can be optimized between 15% and 60% by weight of the starting material for best results.[6]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 15 bar.
-
Heat the reaction mixture to 100°C with constant stirring.
-
Maintain these conditions until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
Acidify the filtrate to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield trans-4-aminocyclohexanecarboxylic acid.
Expected Outcome: This method is expected to yield the desired trans isomer with a trans:cis ratio greater than 75%.[6]
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Value | Reference |
| Starting Material | p-Aminobenzoic acid | [6] |
| Catalyst | 5% Ru/C | [6] |
| Solvent | 10% NaOH in Water | [6] |
| Hydrogen Pressure | 15 bar | [6] |
| Temperature | 100°C | [6] |
| Expected trans:cis Ratio | > 75% | [6] |
| Expected Yield | High (specific yield not provided) | [6] |
II. Derivatization of the Scaffold for Antibiotic Synthesis
Once the functionalized trans-1,4-cyclohexanecarboxylic acid intermediate is obtained, it can be further modified to generate a library of potential antibiotic candidates. This often involves coupling the amino or carboxylic acid group with other moieties known to be important for antimicrobial activity.
Protocol 2: Amide Coupling to Synthesize Novel Derivatives
Objective: To synthesize a library of amide derivatives from trans-4-aminocyclohexanecarboxylic acid for antimicrobial screening.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
A library of diverse carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in anhydrous DMF.
-
Add the selected carboxylic acid (1.1 equivalents).
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Workflow for Antibiotic Synthesis and Evaluation
Caption: Workflow for the synthesis and development of novel antibiotics.
III. Antimicrobial Activity Screening
The synthesized library of compounds should be screened against a panel of clinically relevant bacteria to determine their minimum inhibitory concentration (MIC).
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli, A. baumannii[2])
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial dilutions of the synthesized compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Table 2: Hypothetical MIC Data for a Series of Synthesized Compounds
| Compound ID | R-Group on Amide | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. A. baumannii (µg/mL) |
| AB-001 | Phenyl | 64 | >256 | 128 |
| AB-002 | 4-Chlorophenyl | 32 | 128 | 64 |
| AB-003 | 2-Naphthyl | 16 | 64 | 32 |
| AB-004 | 3-Pyridyl | 128 | >256 | >256 |
| AB-005 | Thiophen-2-yl | 8 | 32 | 16 |
IV. Potential Mechanism of Action
While the specific mechanism of action will depend on the final structure of the antibiotic, compounds that are effective against Gram-positive bacteria like S. aureus often target the cell wall synthesis pathway.
Hypothesized Signaling Pathway: Inhibition of Peptidoglycan Synthesis
A common target for antibiotics is the transpeptidase enzyme (also known as penicillin-binding protein, PBP), which is crucial for cross-linking the peptidoglycan layers of the bacterial cell wall. Inhibition of this enzyme leads to a weakened cell wall and eventual cell lysis.
Caption: Hypothesized inhibition of bacterial cell wall synthesis.
The trans-1,4-cyclohexanecarboxylic acid scaffold provides a rigid and versatile platform for the design and synthesis of novel antibiotic agents. By employing efficient synthetic routes to generate functionalized intermediates and subsequently creating diverse chemical libraries, researchers can explore new chemical space in the search for potent antimicrobials. The protocols and workflows outlined in these application notes provide a foundational framework for professionals in drug development to pursue the synthesis and evaluation of this promising class of compounds. Further investigation into structure-activity relationships and mechanism of action will be crucial in optimizing lead compounds and developing next-generation antibiotics.
References
- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Step-by-Step Guide to Azide-Alkyne Cycloaddition with N3-1,4-trans-CHC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2][3][4][5][6] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3][7][8] The formation of the 1,2,3-triazole ring is highly specific, creating a stable and often biologically compatible linker.[6] N3-1,4-trans-CHC-OH (trans-4-azidocyclohexan-1-ol) is a versatile building block, incorporating a cyclic scaffold present in many bioactive molecules with an azide (B81097) handle for selective modification via CuAAC. This allows for the rapid generation of diverse molecular libraries from a common core, a key strategy in modern medicinal chemistry and fragment-based drug discovery.[9]
This document provides a detailed protocol for the CuAAC reaction using this compound and a generic terminal alkyne.
Reaction Principle
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO4) using a reducing agent like sodium ascorbate (B8700270).[2] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and prevent catalyst disproportionation, particularly in aqueous media. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne on a 1 mmol scale.
Materials:
-
This compound (trans-4-azidocyclohexan-1-ol)
-
Terminal alkyne of choice
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or THF and water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reagent Preparation:
-
In a suitable reaction flask, dissolve this compound (1 mmol, 1.0 eq.) and the terminal alkyne (1.0-1.2 mmol, 1.0-1.2 eq.) in the chosen solvent system (e.g., 10 mL of t-BuOH/H2O 1:1).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.01-0.05 mmol, 1-5 mol%) in a small amount of deionized water (e.g., 0.5 mL). If using a ligand, add THPTA (0.05-0.25 mmol, 5-25 mol%) to the copper solution and vortex briefly.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 mmol, 10-20 mol%) in deionized water (e.g., 1 mL).
-
-
Reaction Setup:
-
Stir the solution of the azide and alkyne vigorously.
-
Add the copper sulfate solution (or copper/ligand premix) to the reaction mixture.
-
-
Initiation:
-
Add the sodium ascorbate solution dropwise to the reaction mixture. A color change (e.g., to yellow or orange) may be observed, indicating the formation of the Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
-
Work-up:
-
Once the reaction is complete, add 20 mL of deionized water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.
-
Representative Quantitative Data
The following table summarizes typical reaction parameters and outcomes for CuAAC reactions with substrates similar to this compound. Actual results may vary depending on the specific alkyne used.
| Parameter | Value Range | Reference |
| This compound (eq.) | 1.0 | N/A |
| Terminal Alkyne (eq.) | 1.0 - 1.5 | |
| CuSO4·5H2O (mol%) | 1 - 10 | |
| Sodium Ascorbate (mol%) | 5 - 20 | |
| Ligand (e.g., THPTA) (mol%) | 5 - 25 | |
| Solvent System | t-BuOH/H2O, THF/H2O, DMF, DMSO | |
| Temperature | Room Temperature | [3] |
| Reaction Time (hours) | 1 - 24 | [3] |
| Typical Yield (%) | > 85% | [7] |
Application in Fragment-Based Drug Discovery
This compound serves as an excellent starting point for generating a library of diverse molecules for biological screening. The cyclohexanol (B46403) core is a common motif in natural products and approved drugs. By using CuAAC, a wide variety of alkyne-containing fragments can be efficiently coupled to this core, allowing for the exploration of the surrounding chemical space to identify new bioactive compounds.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of azide derivative and discovery of glyoxalase pathway inhibitor against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-1,4-trans-CHC-OH in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
N3-1,4-trans-CHC-OH, chemically known as trans-4-azidocyclohexanecarboxylic acid, is a bifunctional molecule of significant interest in material science and medicinal chemistry.[1] Its structure incorporates two key reactive moieties: an azide (B81097) (-N3) group and a carboxylic acid (-COOH) group, bridged by a rigid trans-1,4-cyclohexane scaffold. This unique combination allows it to serve as a versatile building block for the synthesis of advanced materials with tailored properties.[1] The azide group is a cornerstone of "click chemistry," particularly the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of molecules.[2][3][4] The carboxylic acid provides a convenient handle for incorporation into polymer backbones or for anchoring to surfaces. Furthermore, the trans-cyclohexane ring imparts rigidity, which can enhance the thermal and mechanical properties of the resulting materials.[5][6]
These application notes provide an overview of the uses of this compound in material science, supported by quantitative data from analogous systems, and detailed experimental protocols for its practical implementation.
Key Applications in Material Science
The dual functionality of this compound opens up a wide range of applications:
-
Functionalized Polymers and Nanomaterials: It can be used in the synthesis of polymers with enhanced thermal stability and strength.[1] The azide group allows for the creation of advanced materials with specific functionalities.[1][2]
-
Bioconjugation and Drug Delivery: The azide functional group is ideal for click chemistry applications, which facilitates the attachment of biomolecules for systems like targeted drug delivery.[1]
-
Polymer Cross-linking: The azide group, upon thermal or photolytic activation, can form highly reactive nitrenes. This property is exploited for efficient polymer cross-linking, which alters the physical properties of polymers and improves the performance of devices like organic solar cells and LEDs.[7][8]
-
Surface Modification: this compound can be anchored to surfaces via its carboxylic acid group, creating an azide-terminated monolayer. This modified surface can then be used to immobilize other molecules through click chemistry, which is useful for creating sensors, biocompatible coatings, and functionalized nanoparticles.
The logical relationship between the functional groups of this compound and its primary applications is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]
- 7. Tailoring Glass Transition Temperature in a Series of Poly(methylene-1,3-cyclopentane- stat-cyclohexane) Statistical Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Labeling with trans-4-Azidocyclohexanecarboxylic Acid
Disclaimer: Publicly available scientific literature and resources contain limited specific information on the direct application of trans-4-azidocyclohexanecarboxylic acid for protein labeling. The following application notes and protocols are based on established methodologies for the conjugation of similar azido-containing carboxylic acids to proteins and should be considered as a general guide. Optimization will be required for specific applications.
Introduction
Bioorthogonal chemistry has become an indispensable tool for researchers in chemical biology, proteomics, and drug development. It allows for the specific labeling and tracking of biomolecules in complex biological systems without interfering with native biochemical processes. The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, participating in highly specific and efficient reactions such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
trans-4-Azidocyclohexanecarboxylic acid is a molecule that incorporates a bioorthogonal azide handle on a cyclohexyl scaffold. While direct applications in protein labeling are not extensively documented, its structure lends itself to serving as a chemical reporter. By activating the carboxylic acid group, for instance, as an N-hydroxysuccinimide (NHS) ester, it can be covalently attached to primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins. Once conjugated, the azide group on the protein can be used for subsequent downstream applications. A related compound, trans-4-(azidomethyl)cyclohexanecarboxylic acid, is noted for its utility in bioconjugation and click chemistry, suggesting the applicability of this chemical class in the field.[1]
These application notes provide a comprehensive overview of the potential uses and detailed protocols for labeling proteins with trans-4-azidocyclohexanecarboxylic acid.
Principle of the Method
The labeling strategy involves a two-step process:
-
Protein Modification: The carboxylic acid of trans-4-azidocyclohexanecarboxylic acid is first activated, typically to an NHS ester. This activated ester then reacts with primary amines on the protein surface (primarily lysine residues and the N-terminus) to form a stable amide bond. This step introduces the azide functionality onto the protein.
-
Bioorthogonal Ligation: The azide-labeled protein can then be selectively reacted with a probe containing a complementary functional group. This can be an alkyne-containing probe for click chemistry or a phosphine-containing probe for Staudinger ligation. These probes can be fluorescent dyes, biotin (B1667282) tags for affinity purification, or other reporter molecules.
Applications
The ability to introduce an azide group onto a protein of interest opens up a wide range of applications in proteomics and drug discovery:
-
Protein Visualization and Localization: By clicking a fluorescent dye to the azide-labeled protein, its localization and trafficking within cells can be visualized by microscopy.
-
Protein-Protein Interaction Studies: Labeled proteins can be used in various assays to study their interactions with other proteins or biomolecules.
-
Protein Enrichment and Pull-Down Assays: Attaching a biotin tag via click chemistry allows for the selective enrichment of the labeled protein and its binding partners from complex lysates for subsequent analysis by mass spectrometry.
-
Enzyme Activity Profiling: If the labeled protein is an enzyme, its activity and inhibition can be studied using appropriately designed probes.
-
Drug Target Identification: Small molecule drugs functionalized with an alkyne group can be used to identify their protein targets from a pool of azide-labeled proteins.
Experimental Protocols
Protocol 1: Activation of trans-4-Azidocyclohexanecarboxylic Acid to its NHS Ester
This protocol describes the chemical activation of the carboxylic acid to an amine-reactive NHS ester.
Materials:
-
trans-4-Azidocyclohexanecarboxylic Acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve trans-4-azidocyclohexanecarboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure trans-4-azidocyclohexanecarboxylic acid NHS ester.
-
Confirm the structure and purity of the product by NMR and mass spectrometry.
Protocol 2: Labeling of Proteins with trans-4-Azidocyclohexanecarboxylic Acid NHS Ester
This protocol details the conjugation of the activated azido-linker to a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
trans-4-Azidocyclohexanecarboxylic acid NHS ester (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. Buffers containing primary amines such as Tris must be avoided as they will compete with the labeling reaction.[2]
-
Prepare a 10-50 mM stock solution of trans-4-azidocyclohexanecarboxylic acid NHS ester in anhydrous DMSO or DMF.
-
Add the NHS ester solution to the protein solution at a molar ratio ranging from 5:1 to 20:1 (NHS ester:protein). The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted labeling reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
Protocol 3: Quantification of Azide Labeling
The degree of labeling (DOL), which is the average number of azide molecules per protein, can be determined using various methods. A common approach is to perform a click reaction with a fluorescent alkyne probe and measure the absorbance.
Materials:
-
Azide-labeled protein
-
Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
UV-Vis Spectrophotometer
Procedure:
-
React the azide-labeled protein with an excess of an alkyne-fluorophore conjugate in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Purify the fluorescently labeled protein to remove the unreacted fluorophore.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorption wavelength of the fluorophore.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.
-
Calculate the concentration of the fluorophore using its molar extinction coefficient.
-
The DOL is the molar ratio of the fluorophore to the protein.
Table 1: Example Quantitative Data for Protein Labeling
| Protein | Protein Concentration (mg/mL) | Labeling Reagent:Protein Molar Ratio | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| Bovine Serum Albumin (BSA) | 5 | 10:1 | 3.2 | 32 |
| Monoclonal Antibody (IgG) | 2.5 | 20:1 | 5.8 | 29 |
| Lysozyme | 10 | 5:1 | 1.5 | 30 |
Note: The data presented in this table is illustrative and will vary depending on the protein, reaction conditions, and the specific labeling reagent used.
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with trans-4-azidocyclohexanecarboxylic acid and subsequent bioorthogonal conjugation for downstream analysis.
Signaling Pathway Investigation
Caption: Investigating drug-target interactions using an azide-labeled receptor protein.
References
Application Notes and Protocols for N3-1,4-trans-CHC-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the utilization of N3-1,4-trans-CHC-OH, a versatile azide-containing building block, in two major types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in the fields of drug discovery, bioconjugation, and materials science for the efficient and specific formation of stable triazole linkages.
Introduction to this compound Click Chemistry
This compound, or (1s,4s)-4-azidocyclohexanol, is a valuable reagent in click chemistry, offering a cyclohexyl core that can introduce conformational rigidity and desirable physicochemical properties into target molecules. Its azide (B81097) functionality allows for highly selective covalent bond formation with alkyne-containing molecules through either copper-catalyzed or strain-promoted cycloaddition pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and high-yielding reaction that utilizes a copper(I) catalyst to exclusively form 1,4-disubstituted 1,2,3-triazoles.[1][2] This method is known for its fast reaction rates and tolerance to a wide range of functional groups and solvents.[1][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that employs strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy, enabling the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic metal catalyst, making it ideal for applications in biological systems.[3][4]
Logical Workflow for Selecting the Appropriate Click Reaction
Caption: A decision-making flowchart for choosing between CuAAC and SPAAC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The CuAAC reaction is highly efficient for coupling this compound with a variety of terminal alkynes, consistently providing high yields.[1] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).[5]
Experimental Workflow for CuAAC
Caption: Generalized experimental workflow for a CuAAC reaction.
Detailed Protocol for a Small-Scale CuAAC Reaction
This protocol describes the reaction of this compound with a generic terminal alkyne (e.g., propargyl alcohol).
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of t-Butanol and water
Procedure:
-
In a vial, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in the t-BuOH/H₂O solvent mixture.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[5]
-
To the solution of the azide and alkyne, add the CuSO₄·5H₂O solution to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours, though some may require longer reaction times.[6]
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted triazole.
Representative Data for CuAAC Reactions
CuAAC reactions are known for their high efficiency and yields, often exceeding 90%.[1][2] The table below provides representative yields for the reaction of an aliphatic azide with various terminal alkynes under standard CuAAC conditions.
| Alkyne Partner | Product Structure | Typical Yield (%) | Reaction Time (h) |
| Propargyl Alcohol | Triazole-substituted propanol | >95 | 1 - 4 |
| Phenylacetylene | Triazole-substituted benzene | >90 | 2 - 8 |
| 1-Octyne | Triazole-substituted octane | >95 | 1 - 6 |
| 3-Butyn-1-ol | Triazole-substituted butanol | >95 | 1 - 4 |
Note: Yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is a bioorthogonal reaction that does not require a metal catalyst, making it suitable for applications in living systems.[4] The reaction rate is dependent on the structure of the strained cyclooctyne.[7]
Experimental Workflow for SPAAC
Caption: Generalized experimental workflow for a SPAAC reaction.
Detailed Protocol for a Small-Scale SPAAC Reaction
This protocol describes the reaction of this compound with a generic strained cyclooctyne (e.g., DBCO-amine).
Materials:
-
This compound
-
Strained alkyne (e.g., a DBCO derivative)
-
Solvent: A polar aprotic solvent such as DMSO or DMF, or aqueous buffers for biological applications.
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Dissolve the strained alkyne (1.0-1.2 eq.) in the same solvent.
-
Combine the two solutions and stir or incubate the mixture at the desired temperature (typically room temperature or 37°C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne.[7]
-
Upon completion, the product can be purified directly by preparative HPLC or by standard work-up and column chromatography if performed in an organic solvent.
Comparative Kinetic Data for SPAAC Reactions
The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below presents a comparison of second-order rate constants for the reaction of benzyl (B1604629) azide (a model for a primary azide like this compound) with various common cyclooctynes.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.3 |
| Bicyclononyne | BCN | ~0.3 - 1.0 |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 |
| Biarylazacyclooctynone | BARAC | ~0.9 |
Data adapted from literature for reactions with benzyl azide and may vary for this compound.[7] Generally, more strained and electron-deficient cyclooctynes exhibit faster reaction kinetics.
Conclusion
Both CuAAC and SPAAC are powerful methods for the conjugation of this compound. The choice between the two depends on the specific requirements of the application. For syntheses where speed and high yields are paramount and the presence of copper is not a concern, CuAAC is an excellent choice. For applications in biological systems or where metal contamination must be avoided, the biocompatible and catalyst-free nature of SPAAC makes it the superior option, albeit with generally slower reaction kinetics.[3][8] Careful consideration of the experimental context will guide the researcher to the most appropriate and effective click chemistry strategy.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Monitoring N3-1,4-trans-CHC-OH Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of azide (B81097) functionalities into molecules is a critical transformation in medicinal chemistry and drug development, often serving as a precursor for the synthesis of triazoles, amines, and other nitrogen-containing heterocycles. This application note details robust analytical methods for monitoring the synthesis of N3-1,4-trans-cyclohexanediol (N3-1,4-trans-CHC-OH) from 1,4-trans-cyclohexanediol. The protocols provided herein describe the use of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantitative reaction monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for product confirmation and impurity profiling.
Reaction Scheme
A hypothetical reaction scheme is presented below, involving the conversion of 1,4-trans-cyclohexanediol to this compound. This reaction will be used as the model for the analytical monitoring protocols described.
Reaction: 1,4-trans-cyclohexanediol + Reagent Mix → this compound
Part 1: Quantitative Reaction Monitoring by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used technique for monitoring the progress of chemical reactions by separating and quantifying the reactants and products over time.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the azide group) and 280 nm for broader analysis.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specified time points, withdraw 10 µL of the reaction mixture.
-
Quench the reaction by diluting the aliquot 100-fold in a 50:50 mixture of water and acetonitrile.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate the peak areas for the reactant (1,4-trans-cyclohexanediol) and the product (this compound).
-
Calculate the percent conversion of the reactant to the product over time.
-
Data Presentation: HPLC-UV Analysis
The following table summarizes the expected retention times and peak areas for the reactant and product at different time points during the reaction.
| Time Point (hours) | Reactant (1,4-trans-CHC-OH) Retention Time (min) | Reactant Peak Area | Product (this compound) Retention Time (min) | Product Peak Area | % Conversion |
| 0 | 3.5 | 1,250,000 | - | - | 0 |
| 1 | 3.5 | 937,500 | 5.8 | 312,500 | 25 |
| 2 | 3.5 | 625,000 | 5.8 | 625,000 | 50 |
| 4 | 3.5 | 250,000 | 5.8 | 1,000,000 | 80 |
| 6 | 3.5 | 62,500 | 5.8 | 1,187,500 | 95 |
Part 2: Product Confirmation and Impurity Profiling by LC-MS
Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to identify and characterize compounds.[2]
Experimental Protocol: LC-MS Method
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
The same HPLC method as described above can be used for the liquid chromatography part.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Nitrogen): 600 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation analysis.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the reactant and product.
-
Analyze the mass spectra to confirm the molecular weight of the product.
-
Perform MS/MS fragmentation analysis to further confirm the structure of the product and identify any potential byproducts. The fragmentation patterns of stereoisomers can be distinct, aiding in structural elucidation.[3]
-
Data Presentation: LC-MS Analysis
The following table summarizes the expected m/z values for the reactant and product.
| Compound | Formula | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| 1,4-trans-cyclohexanediol | C6H12O2 | 117.08 | 99.07, 81.06 |
| This compound | C6H11N3O | 158.09 | 130.08, 112.07, 95.06 |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring this compound reactions.
Hypothetical Signaling Pathway
Caption: Hypothetical role of this compound in a signaling pathway.
References
Application Notes and Protocols for the Purification of N3-1,4-trans-CHC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-1,4-trans-CHC-OH, also known as trans-4-azidocyclohexanecarboxylic acid, is a versatile bifunctional molecule increasingly utilized in drug discovery, bioconjugation, and materials science.[1] Its structure incorporates a trans-cyclohexane scaffold, a carboxylic acid handle for amide bond formation, and an azide (B81097) group for "click chemistry" reactions. The purity of this reagent is paramount for the success of subsequent synthetic transformations and biological applications.
This document provides detailed application notes and protocols for the purification of this compound and its derivatives. The methodologies described are based on established techniques for similar compounds, such as other cyclohexanecarboxylic acid derivatives and organic azides. These protocols are intended as a starting point and may require optimization for specific synthetic outcomes and impurity profiles.
Safety Precautions for Handling Organic Azides
Organic azides are energetic compounds and must be handled with appropriate caution. Before proceeding with any purification, it is crucial to assess the stability of the azide-containing compound.[2]
Key Safety Guidelines:
-
Avoid Metal Spatulas: Never use metal spatulas for handling or transferring solid azides, as this can lead to the formation of highly shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.[2]
-
Avoid Friction: Do not use ground glass joints, and avoid scratching solid azides to prevent explosive decomposition due to friction.[2]
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[2]
-
No Rotary Evaporation to Dryness: Do not concentrate azide-containing solutions to dryness using rotary evaporation, especially for compounds with a low carbon-to-nitrogen ratio.[2]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) in reactions involving sodium azide, as this can lead to the formation of explosive di- and tri-azidomethane.[2]
Purification Techniques
The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods for purifying this compound and its derivatives are recrystallization and silica (B1680970) gel column chromatography. High-performance liquid chromatography (HPLC) is primarily used for analytical assessment of purity and for small-scale purification.
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds.[3] The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures. For carboxylic acids like this compound, the polarity of the molecule allows for a range of potential recrystallization solvents.
General Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
-
Common solvents for carboxylic acids include water, alcohols (methanol, ethanol), ethyl acetate, and mixtures thereof.[2]
-
For this compound, a mixed solvent system such as methanol/water or ethanol (B145695)/water is a good starting point, similar to the purification of trans-cinnamic acid.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "soluble" solvent (e.g., methanol) and heat the mixture to dissolve the solid.
-
-
Inducing Crystallization:
-
Once fully dissolved, slowly add the "insoluble" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the "soluble" solvent to redissolve the precipitate.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Table 1: Recrystallization Data for Analogous Compounds
| Compound | Solvent System | Temperature Conditions | Reference |
| trans-4-aminomethyl-cyclohexane carboxylic acid | Water | Cool to 1-3°C | [5] |
| trans-cinnamic acid | Methanol/Water | Heat to dissolve, then cool | [4] |
| trans-4-acetamido-cyclohexanol acetic ester | Organic Solvent (not specified) | Cool to 0-15°C | [6] |
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase. For acidic compounds, the addition of a small amount of acid to the mobile phase can improve peak shape and separation.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (Silica 60) is the most common stationary phase for the purification of organic azides.[2]
-
Mobile Phase Selection:
-
A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.
-
For acidic compounds, adding a small amount of acetic acid or formic acid (~0.1-1%) to the mobile phase can prevent streaking and improve separation.[7]
-
The ideal mobile phase should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.[7]
-
-
Column Packing:
-
The column can be packed as a slurry of silica gel in the mobile phase ("wet packing") or with dry silica gel followed by the mobile phase ("dry packing").
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution of the compound using thin-layer chromatography (TLC).
-
-
TLC Visualization:
-
Since many organic azides lack a UV chromophore, visualization on TLC can be challenging. A reliable method involves a two-step chemical staining process:
-
Convert the azide to an amine on the TLC plate.
-
Detect the resulting amine with a ninhydrin (B49086) stain, which will produce a colored spot.[2]
-
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. Caution: Do not evaporate to complete dryness.[2]
-
Table 2: Column Chromatography Conditions for Carboxylic Acids
| Compound Type | Stationary Phase | Typical Mobile Phase | Additive | Reference |
| Acidic Compounds | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Acetic Acid (~0.1%) | [7] |
| Mono- and Dicarboxylic Acids | Silica Gel | Chloroform/Methanol/Aqueous Ammonia | Ammonia | [8] |
Analytical HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential tool for determining the purity of the final product and for monitoring the progress of the purification.
General HPLC Method for Carboxylic Acids:
-
Column: A reversed-phase column (e.g., C18) is commonly used. For separating cis/trans isomers, specialized columns may offer better resolution.[9]
-
Mobile Phase: A mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid or sulfuric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for carboxylic acids, as they have a weak chromophore.[5][10]
Table 3: HPLC Conditions for Analogous Compounds
| Compound | Column | Mobile Phase | Detection | Reference |
| 1,4-Cyclohexanedicarboxylic acid | Newcrom BH, 4.6 x 150 mm, 5 µm | 10% Acetonitrile / 90% Water with 0.1% H2SO4 | UV at 200 nm | [10] |
| S-3-cyclohexenecarboxylic acid | Chiral column AY-H, 4.6 x 250mm 5 µm | 98% n-hexane / 2% ethanol / 0.1% trifluoroacetic acid | UV at 210 nm | |
| Fatty Acids (trans isomers) | TSKgel ODS-120A, 4.6mm ID x 15cm | Acetonitrile/Water Gradient | Fluorescence (after derivatization) | [3] |
Visualizing Purification Workflows
The following diagrams illustrate the logical workflows for the purification techniques described.
Caption: General purification workflow for this compound.
Caption: Step-by-step protocol for recrystallization.
References
- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Click Chemistry Reactions of 1,4-trans-Azidocyclohexanol (N3-1,4-trans-CHC-OH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the two primary forms of click chemistry—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—as they apply to the reactant 1,4-trans-azidocyclohexanol. The resulting 1,2,3-triazole products are valuable in drug discovery and development due to their favorable chemical and biological properties.[1][2][3][4]
Introduction to Click Chemistry with N3-1,4-trans-CHC-OH
Click chemistry provides a highly efficient and versatile method for covalently linking molecular building blocks under mild conditions.[5][6][7] The azide (B81097) group of 1,4-trans-azidocyclohexanol serves as a "handle" for conjugation with alkyne-containing molecules, yielding stable 1,4-disubstituted 1,2,3-triazoles in the case of CuAAC.[8][9] These triazole rings are often considered bioisosteres of amide bonds and can participate in hydrogen bonding and dipole interactions, making them valuable pharmacophores in medicinal chemistry.[1][4]
The two main approaches discussed are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that employs a copper(I) catalyst to unite a terminal alkyne with an azide.[5][8][9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide, making it particularly suitable for biological applications where copper toxicity is a concern.[11][12][][14]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol details a general procedure for the CuAAC reaction between this compound and a terminal alkyne. Optimization may be required for specific alkyne substrates.
Experimental Protocol: CuAAC
Materials:
-
1,4-trans-Azidocyclohexanol (this compound)
-
Terminal alkyne of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)[6]
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, THF, or t-butanol)
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
If using, prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve 1,4-trans-azidocyclohexanol (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
If using a ligand, add THPTA (typically 1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.[10]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted 1,2,3-triazole product.
-
Quantitative Data (Representative)
The following table provides representative reaction conditions and expected outcomes based on general CuAAC protocols. These values should be used as a starting point for optimization.
| Parameter | Value | Reference |
| This compound Conc. | 0.1 M | General Protocol |
| Alkyne Conc. | 0.12 M | General Protocol |
| CuSO₄·5H₂O | 2 mol% | [10] |
| Sodium Ascorbate | 10 mol% | [10] |
| Solvent | t-BuOH/H₂O (1:1) | General Protocol |
| Temperature | Room Temperature | [9] |
| Reaction Time | 1 - 4 hours | [10] |
| Expected Yield | >90% | [7] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the SPAAC reaction between this compound and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Experimental Protocol: SPAAC
Materials:
-
1,4-trans-Azidocyclohexanol (this compound)
-
Strained cyclooctyne (e.g., DBCO derivative)
-
Solvent (e.g., acetonitrile, methanol, DMSO, or aqueous buffers for biological applications)
Procedure:
-
Reaction Setup:
-
Dissolve 1,4-trans-azidocyclohexanol (1.0 equivalent) and the strained cyclooctyne (1.0-1.5 equivalents) in the chosen solvent in a reaction vial.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. SPAAC reactions are often complete within 1-2 hours at room temperature.[11]
-
-
Work-up and Purification:
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure triazole product. For reactions in aqueous buffers, purification may involve size-exclusion chromatography or dialysis.[11]
-
Quantitative Data (Representative)
The following table provides representative reaction conditions for a SPAAC reaction.
| Parameter | Value | Reference |
| This compound Conc. | 0.1 M | General Protocol |
| Strained Alkyne (DBCO) Conc. | 0.1 M | General Protocol |
| Solvent | Acetonitrile/H₂O (9:1) | [11] |
| Temperature | Room Temperature | [12] |
| Reaction Time | 1 - 2 hours | [11] |
| Expected Yield | >95% | General Protocol |
Visualizing the Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjrr.com [irjrr.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. broadpharm.com [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: N3-1,4-trans-CHC-OH Click Reaction
Welcome to the technical support center for the N3-1,4-trans-CHC-OH click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving low yields and troubleshooting common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this sterically hindered secondary azide (B81097).
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction and why can it be challenging?
The this compound click reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between trans-4-azidocyclohexanol (this compound) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. The primary challenge with this reaction is often low yield, which can be attributed to the steric hindrance of the secondary azide on the cyclohexane (B81311) ring. This bulkiness can impede the approach of the reactants to the copper catalyst, slowing down the reaction rate and potentially leading to the formation of side products.[1][2][3][4]
Q2: What are the most common causes of low yield in this specific CuAAC reaction?
Low yields in the this compound click reaction can arise from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][5]
-
Steric Hindrance: The bulky cyclohexane ring of this compound can sterically hinder the reaction.[1][2][3][4]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact the reaction efficiency.[1]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials, or degradation of the reagents, can inhibit the reaction.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) and oxygen.[6]
Q3: Can the hydroxyl group on the this compound interfere with the reaction?
While hydroxyl groups can coordinate with copper ions, in the context of CuAAC, they are generally considered compatible and do not typically interfere with the reaction. The reaction is known to be tolerant of a wide range of functional groups, including alcohols.[5][7] However, if you suspect chelation of the copper catalyst by the hydroxyl group is an issue, consider using a stronger copper-coordinating ligand.
Q4: What is the recommended order of reagent addition for the CuAAC reaction?
A generally recommended order of addition is to first prepare a solution of the azide (this compound) and the alkyne. In a separate vial, pre-mix the copper(II) sulfate (B86663) and the ligand to allow for complex formation. Add the copper-ligand complex to the azide/alkyne mixture, and then initiate the reaction by adding the freshly prepared reducing agent, such as sodium ascorbate (B8700270).[8][9][10] Adding the ascorbate last prevents the premature reduction of Cu(II) before it can be complexed by the ligand, which can lead to the formation of insoluble copper species.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the this compound click reaction.
| Observation | Potential Cause | Suggested Solution |
| No or very little product formation | Inactive Catalyst (Cu(I) oxidation) | - Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1] - Perform the reaction under an inert atmosphere. - Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) immediately before use. |
| Steric Hindrance | - Gently heat the reaction mixture to 40-60 °C to increase the reaction rate.[1] - Consider using a ligand known to be effective for sterically demanding substrates. - A longer reaction time may be necessary. | |
| Poor Reagent Quality | - Confirm the purity of this compound and the alkyne using techniques like NMR or mass spectrometry. - Use freshly opened or purified solvents. | |
| Reaction starts but does not go to completion | Insufficient Catalyst Loading or Turnover | - Increase the catalyst loading (e.g., from 1 mol% to 5 mol% CuSO₄). - Ensure a sufficient excess of sodium ascorbate is present (e.g., 5-10 equivalents relative to CuSO₄). - Maintain a 5:1 ligand to copper ratio, especially in bioconjugation reactions.[1] |
| Low Reactant Concentration | - If possible, increase the concentration of the reactants. Reactions at very low concentrations are inherently slower.[1] | |
| Formation of a significant amount of side product (e.g., alkyne dimer) | Oxidative Homocoupling (Glaser Coupling) | - This is often caused by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated and maintained under an inert atmosphere.[6] - Use a sufficient excess of the reducing agent to keep the copper in the Cu(I) state. |
| Inconsistent results between experiments | Variations in Experimental Setup | - Standardize the procedure, especially the degassing steps and the order of reagent addition. - Ensure all glassware is clean and dry. |
| Degradation of Reagents | - Store azides and alkynes under appropriate conditions (cool, dark, and under an inert atmosphere if sensitive). |
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for this compound is limited in the literature, the following tables provide recommended starting conditions and a guide for optimization based on general principles for sterically hindered substrates.
Table 1: Recommended Starting Conditions for the this compound Click Reaction
| Parameter | Recommended Condition | Notes |
| Azide:Alkyne Ratio | 1 : 1.1 - 1.2 | A slight excess of the less sterically hindered reactant (usually the alkyne) can help drive the reaction to completion. |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, or THF/H₂O | The choice of solvent should ensure the solubility of all reactants. Co-solvents are often beneficial.[1] |
| Copper Source | CuSO₄·5H₂O (in situ reduction) | Easy to handle and readily available. |
| Reducing Agent | Sodium Ascorbate | Prepare a fresh solution immediately before use. |
| Ligand | THPTA (for aqueous systems) or TBTA (for organic solvents) | A ligand is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[1] |
| Catalyst Loading | 1-5 mol% CuSO₄ | Higher loading may be necessary for this sterically hindered substrate. |
| Ligand:Copper Ratio | 5:1 | This ratio is often optimal, especially when working with sensitive molecules.[1] |
| Temperature | Room Temperature to 60 °C | Gentle heating can overcome the activation barrier for sterically hindered substrates.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent the oxidation of the Cu(I) catalyst.[1][5] |
Table 2: Ligand Selection Guide for Challenging CuAAC Reactions
| Ligand | Common Use Case | Advantages | Considerations |
| TBTA (Tris(benzyltriazolylmethyl)amine) | General purpose, especially in organic solvents. | Stabilizes Cu(I) and accelerates the reaction. | Low water solubility. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous reactions, bioconjugation. | High water solubility, effectively stabilizes Cu(I). | |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Bioconjugation, can be more effective than THPTA in some cases. | High water solubility and can lead to faster reaction rates. |
Experimental Protocols
General Protocol for the this compound Click Reaction
This protocol provides a starting point for the reaction. Optimization of concentrations, temperature, and reaction time may be necessary for your specific alkyne substrate.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound and the terminal alkyne in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O and THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
To the stirring, degassed solution of the azide and alkyne, add the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Continue to stir the reaction under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gentle heating to 40-50°C can be applied.
-
Upon completion, the reaction can be quenched by adding a solution of EDTA to chelate the copper.
-
The product can then be isolated by extraction and purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A troubleshooting guide for low yield in the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for trans-4-Azidocyclohexanecarboxylic Acid Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-azidocyclohexanecarboxylic acid in conjugation reactions. The following information is designed to help optimize experimental conditions and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of trans-4-azidocyclohexanecarboxylic acid.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The Cu(I) catalyst is sensitive to oxidation to the inactive Cu(II) state by dissolved oxygen. | - Degas all buffers and solvent mixtures thoroughly before use. - Ensure a sufficient concentration of a reducing agent, such as sodium ascorbate (B8700270). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Quality: The azide (B81097) or alkyne starting materials may have degraded. | - Use fresh, high-purity reagents. - Store azide-containing compounds properly, protected from light and heat. | |
| Suboptimal pH: The reaction pH is outside the optimal range for CuAAC. | - The CuAAC reaction is generally effective over a broad pH range (4-12).[1] For bioconjugation, a pH of 7-8 is typically recommended to maintain the integrity of the biomolecule. | |
| Inadequate Solvent Conditions: The substrate has poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture. | - Add a water-miscible organic co-solvent such as DMSO, DMF, or t-butanol to improve the solubility of hydrophobic substrates. - Test a range of co-solvent percentages to find the optimal balance between substrate solubility and reaction efficiency. | |
| Side Product Formation | Oxidative Homocoupling: The alkyne starting material dimerizes (Glaser coupling). | - Maintain anaerobic conditions. - Use a copper-stabilizing ligand, such as THPTA or BTTAA. |
| Protein Aggregation/Precipitation | The use of organic co-solvents or changes in pH may cause the biomolecule to precipitate. | |
| Difficulty in Product Purification | Residual Copper Catalyst: The copper catalyst is difficult to remove from the final product. | - After the reaction, add a chelating agent like EDTA to sequester the copper. - Purify the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration to remove the copper-EDTA complex and other small molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for the reactants in a typical conjugation reaction?
A1: For a standard bioconjugation, the following concentration ranges are a good starting point. Optimization may be required for specific applications.
| Component | Recommended Concentration | Notes |
| Alkyne-modified Biomolecule | 1-100 µM | The concentration will depend on the specific biomolecule. |
| trans-4-azidocyclohexanecarboxylic acid | 1.1-10 equivalents (relative to the alkyne) | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50-250 µM | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 5-10 equivalents (relative to CuSO₄) | The reducing agent to generate and maintain the Cu(I) state. |
| Copper Ligand (e.g., THPTA) | 5 equivalents (relative to CuSO₄) | Accelerates the reaction and protects biomolecules from oxidative damage.[2] |
Q2: What is the optimal order of addition for the reagents?
A2: To ensure efficient catalysis and minimize side reactions, the following order of addition is recommended:
-
Prepare a solution of your alkyne-modified biomolecule and trans-4-azidocyclohexanecarboxylic acid in the chosen reaction buffer.
-
In a separate tube, premix the copper(II) sulfate and the copper ligand.
-
Add the copper/ligand mixture to the solution of the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Q3: How can I monitor the progress of the conjugation reaction?
A3: The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your biomolecule. These include:
-
LC-MS: To detect the formation of the product and the consumption of starting materials.
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight of the protein band can indicate successful conjugation.
-
Fluorimetry: If either the azide or alkyne contains a fluorescent tag, the reaction can be monitored by changes in fluorescence.
Q4: What are the best practices for storing trans-4-azidocyclohexanecarboxylic acid?
A4: Azides can be sensitive to heat and light. It is recommended to store trans-4-azidocyclohexanecarboxylic acid in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is advisable.
Experimental Protocols
General Protocol for Bioconjugation
This protocol provides a general starting point for the conjugation of trans-4-azidocyclohexanecarboxylic acid to an alkyne-modified biomolecule.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of trans-4-azidocyclohexanecarboxylic acid in an appropriate solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water), a copper ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and trans-4-azidocyclohexanecarboxylic acid to the desired final concentrations.
-
In a separate tube, premix the copper(II) sulfate and ligand solutions.
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Upon completion, quench the reaction by adding a chelating agent such as EDTA to a final concentration of 10 mM.
-
Remove unreacted small molecules and the copper-EDTA complex by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
Visualizations
Caption: A generalized experimental workflow for the conjugation of trans-4-azidocyclohexanecarboxylic acid.
References
how to remove copper catalyst from N3-1,4-trans-CHC-OH reaction mixture
Technical Support Center: Copper Catalyst Removal
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the removal of copper catalysts from the N3-1,4-trans-CHC-OH (1,4-trans-azidocyclohexanol) reaction mixture, a common challenge in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my this compound reaction mixture?
A1: Residual copper can be toxic to living systems and may negatively impact downstream processes. For drug development professionals, regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for metal impurities in active pharmaceutical ingredients (APIs).[1][2][3] Effective removal ensures the safety, purity, and stability of your final product.
Q2: What are the primary methods for removing copper catalysts after a CuAAC reaction?
A2: The most common strategies involve chelation followed by extraction, the use of solid-supported metal scavengers, or precipitation and filtration.[4] The choice of method depends on the properties of your product, the reaction solvent, and the required level of purity.
Q3: I see a blue or green color in my organic layer after the initial workup. What does this mean?
A3: A blue or green tint in the organic layer indicates the presence of residual copper salts.[4] A blue color in an aqueous wash, particularly when using ammonia, signifies the formation of the water-soluble tetraamminecopper(II) complex, indicating successful copper extraction into the aqueous phase.[4][5]
Q4: Can I combine different copper removal techniques?
A4: Yes, combining methods is often a highly effective strategy. A common approach is to perform an initial aqueous wash with a chelating agent like EDTA or an ammonia/ammonium chloride solution, followed by passing the organic phase through a plug of a solid scavenger or silica (B1680970) gel to remove any remaining traces.[4][5]
Q5: How can I determine the concentration of residual copper in my final product?
A5: Highly sensitive analytical techniques are required to quantify trace metal impurities. These include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[3][6] ICP-MS is particularly sensitive, often capable of measuring copper levels down to the parts-per-billion (ppb) range.[3]
Troubleshooting Guide
| Problem | Symptom | Possible Cause | Suggested Solution |
| Persistent Copper Contamination | Green or blue tint remains in the organic layer after washing. Broad or noisy peaks in NMR spectrum. | Incomplete removal of copper salts. The chosen chelating agent is not effective enough. | Perform additional aqueous washes with a different or more concentrated chelating agent (e.g., EDTA, saturated NH₄Cl).[4] Consider stirring the biphasic mixture for an extended period (e.g., overnight) to improve chelation.[7] Pass the organic solution through a dedicated metal scavenger resin or a plug of silica/alumina.[5][7] |
| Product Loss During Extraction | Low isolated yield of this compound after aqueous workup. | The product, being a polar alcohol, has some solubility in the aqueous wash solutions. | Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous phase. Back-extract the combined aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product. |
| Emulsion Formation During Extraction | A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult. | High concentration of reagents or byproducts acting as surfactants. Vigorous shaking. | Add brine to the separatory funnel to help break the emulsion. Gently rock the separatory funnel instead of shaking vigorously. If an emulsion persists, filter the entire mixture through a pad of Celite. |
| Inconsistent Results with Scavenger Resins | Copper levels remain high even after treatment with a solid-supported scavenger. | Insufficient amount of scavenger. Insufficient contact time. The resin is not suitable for the solvent system. | Increase the equivalents of the scavenger resin used. Allow the mixture to stir for a longer period (e.g., several hours to overnight). Ensure the solvent allows for good swelling and accessibility of the resin's functional groups. Consult the manufacturer's guidelines for solvent compatibility. |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with Chelating Agents
This protocol is a common first step for removing the bulk of the copper catalyst.
-
Reaction Quench: After the reaction is deemed complete, dilute the reaction mixture with a suitable organic solvent in which your product this compound is soluble (e.g., Ethyl Acetate or Dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with one of the following aqueous solutions:
-
Ammonium Hydroxide/Ammonium Chloride: Wash with a saturated aqueous solution of NH₄Cl. If the aqueous layer is not blue, add NH₄OH to adjust the pH to ~8. The aqueous layer should turn a deep blue, indicating the formation of the [Cu(NH₃)₄]²⁺ complex.[4][5]
-
EDTA Solution: Wash with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
-
Separation: Shake the funnel, allow the layers to separate, and drain the aqueous layer.
-
Repeat: Repeat the wash until the aqueous layer is no longer blue/green.
-
Final Wash: Perform a final wash with brine to remove excess water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Solid-Supported Metal Scavengers
This method is excellent for reducing copper to very low levels (ppm) and is often used after an initial aqueous wash.
-
Solvent Selection: Dissolve the crude product in a solvent compatible with the chosen scavenger resin (e.g., Dichloromethane, Acetonitrile, or Toluene).
-
Scavenger Addition: Add the scavenger resin (e.g., SiliaMetS Thiourea, Chelex 100) to the solution. The amount is typically based on the initial moles of copper used. A 5-10 fold molar excess is common.
-
Stirring: Stir the mixture at room temperature. The required time can range from 1 to 24 hours.[7]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
| Method | Advantages | Disadvantages | Typical Residual Cu Level |
| Aqueous Wash (NH₄OH/EDTA) | Inexpensive, removes bulk copper effectively.[4][7] | Can lead to emulsions, potential for product loss if water-soluble, may not reach very low ppm levels.[5] | < 50 ppm[5] |
| Solid Scavengers (Resins) | High efficiency, can achieve very low copper levels, simple filtration workup.[1][2] | Higher cost, requires stirring for an extended period. | < 5 ppm |
| Silica/Alumina Filtration | Can be combined with purification, removes fine particulates.[5][8] | Potential for product loss on the column, may not remove all soluble copper complexes.[9] | Variable, depends on initial contamination |
Visualized Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for copper catalyst removal.
Caption: Workflow for copper removal using a combined approach.
Caption: Decision tree for troubleshooting high copper levels.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. reddit.com [reddit.com]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N3-1,4-trans-CHC-OH in Bioconjugation
Welcome to the technical support center for N3-1,4-trans-CHC-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this azide-functionalized linker in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in bioconjugation?
A1: this compound is designed for use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2][] The azide (B81097) (N3) group on the cyclohexane (B81311) (CHC) ring reacts selectively with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[1][4] This copper-free click chemistry reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native cellular processes.[][5][6] The hydroxyl (-OH) group can serve as a point for further modification or to enhance solubility.
Q2: What are the most common side reactions involving the azide group of this compound?
A2: The most common side reaction of the azide group is its reduction to a primary amine (-NH2). This can occur in the presence of:
-
Phosphines: Reagents like triphenylphosphine (B44618) (PPh3) or tributylphosphine (B147548) (PBu3) can reduce azides to amines via the Staudinger reaction.[7][8] This is a well-known reaction and can be a significant side reaction if phosphine-based reagents are present in the reaction mixture.[][10]
-
Thiols: Biological thiols such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT) can also reduce azides to amines, although this reaction is generally slower than the Staudinger reduction.[11][12] The potential for thiol-mediated reduction should be considered when working with cell lysates or in environments with high concentrations of reducing agents.[11]
Q3: Can the hydroxyl (-OH) group of this compound cause side reactions?
A3: While the secondary hydroxyl group is generally less reactive than the azide, it can potentially undergo acylation. For example, if activated esters like N-hydroxysuccinimide (NHS) esters are present, they could react with the hydroxyl group. This is more likely to occur if a nearby histidine residue acts as a general base catalyst.[13] However, in a typical SPAAC reaction, this is not a common issue as the reaction partners are highly specific for each other.
Q4: How stable is the triazole linkage formed after the SPAAC reaction?
A4: The 1,2,3-triazole ring formed via SPAAC is exceptionally stable.[14][15] It is resistant to hydrolysis under both acidic and basic conditions, enzymatic degradation, and redox reactions, making it a robust and reliable linkage for bioconjugates.[14][16][17]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low yield for my SPAAC reaction with this compound. What are the possible causes and how can I improve it?
A: Low conjugation yield is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshoot this problem.
Potential Cause 1: Reagent Quality and Concentration
-
Solution: Verify the integrity and concentration of your this compound and strained alkyne reagents. Ensure they have been stored correctly to prevent degradation. Confirm concentrations using appropriate analytical methods. Use a molar excess (typically 5-20 fold) of the azide linker to drive the reaction to completion.[4]
Potential Cause 2: Competing Side Reactions (Azide Reduction)
-
Solution: If your reaction buffer contains phosphines or high concentrations of thiols (e.g., DTT, GSH), the azide group on your linker may be getting reduced to an amine, rendering it unreactive towards the alkyne.
-
Avoid Phosphines: Ensure no phosphine-based reducing agents are present.
-
Manage Thiols: If possible, perform the reaction in a buffer with a low concentration of reducing agents. If free thiols on a protein (e.g., cysteines) are not the intended conjugation site, they can be blocked by alkylating with iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[12]
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Solution: While SPAAC is generally robust, optimizing conditions can improve yields.
-
Solvent: Ensure your reagents are soluble in the reaction buffer. For hydrophobic reagents, a small percentage of an organic co-solvent like DMSO or DMF (<10%) can be used, but care must be taken to avoid protein denaturation.[4][18]
-
pH: SPAAC is efficient over a wide pH range (typically 4-9).[17] However, ensure the pH is optimal for the stability and solubility of your biomolecule.
-
Temperature and Time: Most SPAAC reactions proceed well at room temperature or 37°C within 1-4 hours.[4] For challenging conjugations, extending the incubation time or performing the reaction at 4°C overnight may improve the yield.[4]
-
Potential Cause 4: Steric Hindrance
-
Solution: The conjugation site on your biomolecule might be sterically inaccessible. If you are labeling a protein, consider engineering the alkyne handle at a more accessible surface-exposed site.
Issue 2: Off-Target Labeling or Unexpected Products
Q: I am observing non-specific labeling or products with unexpected molecular weights in my analysis. What could be the cause?
A: Off-target labeling often points to side reactions with either the azide or, more commonly, the strained alkyne partner.
Potential Cause 1: Reaction of Strained Alkyne with Thiols
-
Problem: Strained cyclooctynes, particularly DBCO and BCN, can react with free thiols (e.g., cysteine residues) in an azide-independent manner via a thiol-yne addition.[12] This is a significant source of off-target labeling.
-
Solution: Pre-treat your protein or sample with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound linker's reaction partner.[12] This will cap free cysteines and prevent this side reaction.
Potential Cause 2: Azide Reduction and Subsequent Reactions
-
Problem: If the azide is reduced to an amine, this new functional group could potentially react with other components in your mixture, such as activated esters, leading to unintended conjugates.
-
Solution: As described in Issue 1, eliminate any phosphines from your reaction and minimize the concentration of reducing thiols.
Experimental Protocols
Protocol 1: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reagents:
-
Dissolve your DBCO-functionalized protein (or other biomolecule) in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[4]
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide linker is typically recommended.[4]
-
Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[4]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.[4]
-
-
Purification:
-
Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
-
-
Analysis:
Protocol 2: Staudinger Reduction (as a Side Reaction)
This protocol describes the conditions under which the Staudinger reduction side reaction may occur.
-
Reactants:
-
Azide-functionalized molecule (e.g., this compound)
-
Phosphine (B1218219) reagent (e.g., Triphenylphosphine, 1.0 eq)
-
Solvent: Typically a mixture of an organic solvent and water (e.g., THF/H₂O 4:1).[20]
-
-
Reaction:
-
Dissolve the azide and phosphine in the solvent system.
-
The reaction proceeds at room temperature, typically for 8-12 hours.[20]
-
-
Mechanism: The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses N₂ gas to form an aza-ylide.[7][8] In the presence of water, this intermediate is hydrolyzed to yield a primary amine and a phosphine oxide byproduct.[7][8]
Protocol 3: Assessing the Stability of the Triazole Linkage
A forced degradation study can be performed to confirm the stability of the final bioconjugate.[14]
-
Prepare Samples: Dissolve the purified bioconjugate in various buffers to test different stress conditions.
-
Stress Conditions:
-
Analysis:
Quantitative Data Summary
Table 1: Example Conditions for Staudinger Reduction Side Reaction
| Parameter | Condition | Reference |
| Phosphine Reagent | Triphenylphosphine | [20] |
| Solvent | THF/H₂O (4:1) | [20] |
| Temperature | Room Temperature | [20] |
| Time | 8 hours | [20] |
| Expected Outcome | >95% conversion of azide to amine | [20] |
Table 2: Conditions for Forced Degradation Study of Triazole Linkage
| Stress Condition | Reagent/Buffer | Temperature | Reference |
| Acid Hydrolysis | pH 2-3 Buffer | Room Temp | [14] |
| Base Hydrolysis | pH 9-10 Buffer | Room Temp | [14] |
| Oxidation | 3% H₂O₂ | Room Temp | [14] |
| Reduction | 10 mM GSH or DTT | 37 °C | [14] |
Visualizations
Caption: Experimental workflow for a typical SPAAC bioconjugation.
Caption: Pathway of the Staudinger reduction side reaction.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. jcmarot.com [jcmarot.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. news-medical.net [news-medical.net]
Technical Support Center: N3-1,4-trans-CHC-OH Synthesis
Welcome to the technical support center for the synthesis of trans-4-aminocyclohexanol (B47343) (referred to here as N3-1,4-trans-CHC-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing trans-4-aminocyclohexanol?
A1: There are two primary routes for synthesizing trans-4-aminocyclohexanol:
-
Chemo-catalytic Route: This traditional method often starts with the hydrogenation of p-acetamidophenol (paracetamol) using catalysts like platinum oxide or Raney nickel.[1] This process typically yields a mixture of cis and trans isomers that require subsequent separation.[1]
-
Enzymatic Route: A more recent and efficient one-pot synthesis involves the use of a keto reductase (KRED) and an amine transaminase (ATA) starting from 1,4-cyclohexanedione (B43130).[2][3] This method offers high stereoselectivity and avoids the use of heavy metal catalysts.[3]
Q2: What are the main challenges in scaling up the synthesis of trans-4-aminocyclohexanol?
A2: The primary challenges in scaling up the synthesis include:
-
Achieving high stereoselectivity: Maximizing the yield of the desired trans isomer over the cis isomer is a significant hurdle, especially in chemo-catalytic routes.[1]
-
Product isolation and purification: trans-4-aminocyclohexanol is highly hydrophilic, making its extraction from aqueous reaction media difficult and inefficient.[2]
-
Enzyme stability and efficiency: In the enzymatic approach, maintaining the activity and stability of the keto reductase and amine transaminase at an industrial scale can be challenging.
-
By-product formation: The enzymatic synthesis can lead to the formation of by-products such as diols and diamines, which complicates purification.[2][3]
Q3: How can the cis and trans isomers of 4-aminocyclohexanol be separated?
A3: Separation of the cis and trans isomers is a critical step, especially in chemo-catalytic processes that produce a mixture. One effective method is fractional crystallization of acetamidocyclohexanol from acetone (B3395972) before the final hydrolysis step to yield the free amino alcohol.[1] Another patented method involves adjusting the freezing point of an aqueous solution of the isomers to selectively precipitate the trans form.[1]
Troubleshooting Guides
Issue 1: Low Yield of the trans Isomer in Enzymatic Synthesis
Possible Causes:
-
Suboptimal choice of amine transaminase (ATA).
-
Incorrect reaction conditions (pH, temperature).
-
Inhibition or low activity of the enzymes.
Troubleshooting Steps:
-
Enzyme Selection: The stereoselectivity is highly dependent on the chosen ATA. Screen different ATAs to find one that favors the formation of the trans product. For example, ATA-234 has been shown to have good selectivity for the trans isomer.[2]
-
pH Optimization: Ensure the pH of the reaction buffer is optimal for both the KRED and ATA enzymes. A sequential one-pot approach may be necessary where the pH is adjusted after the initial reduction step to favor the transamination reaction.
-
Cofactor and Co-substrate Concentration: Ensure adequate concentrations of necessary cofactors like NAD(P)+ and co-substrates like isopropylamine (B41738).
Issue 2: Difficulty in Isolating the Product from Aqueous Solution
Possible Causes:
-
High hydrophilicity of trans-4-aminocyclohexanol.[2]
-
Ineffective extraction or precipitation methods.
Troubleshooting Steps:
-
Derivative Formation: Consider derivatization of the product with a hydrophobic group, such as a Boc group, to increase its hydrophobicity and facilitate extraction into an organic solvent. However, be aware that high concentrations of co-substrates like isopropylamine may necessitate a large excess of the derivatizing agent.[2]
-
Alternative Isolation Techniques:
-
Solid-Phase Extraction: While standard columns like C18 silica (B1680970) may not be effective due to premature elution, specialized weak cation exchange (WCX) columns could be explored.[2]
-
Precipitation with Organic Acids: The product can be precipitated as a salt using organic acids like 3,3-diphenylpropionic acid, although this may require optimization to overcome the high solubility of the salt.[2]
-
Issue 3: Formation of Impurities (Diol and Diamine By-products)
Possible Causes:
-
Lack of selectivity of the keto reductase (KRED) or amine transaminase (ATA).
-
Cross-reactivity of the enzymes with the substrate and intermediate.[3]
Troubleshooting Steps:
-
Enzyme Selectivity: Employ highly regioselective enzymes. The KRED should selectively reduce only one ketone group of the 1,4-cyclohexanedione to form 4-hydroxycyclohexanone. The ATA should then specifically act on the remaining ketone group.[2][3]
-
Reaction Mode: Consider a sequential one-pot reaction over a concurrent cascade. In a sequential approach, the first enzymatic step is allowed to complete before adding the components for the second reaction. This can minimize the formation of by-products that may arise from the second enzyme acting on the initial substrate.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Aminocyclohexanol
| Parameter | Chemo-catalytic Route (Hydrogenation of Paracetamol) | Enzymatic Route (from 1,4-Cyclohexanedione) |
| Starting Material | p-Acetamidophenol (Paracetamol) | 1,4-Cyclohexanedione |
| Catalyst | Platinum oxide, Raney nickel[1] | Keto reductase (KRED), Amine transaminase (ATA)[2] |
| Typical trans:cis Ratio | ~80:20 to 1:1 depending on conditions[1] | Good to excellent, tunable by enzyme selection[2] |
| Key Challenges | Isomer separation, use of heavy metals[1] | Product isolation, enzyme stability, by-product formation[2] |
Experimental Protocols
One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol is based on the work by Sviatenko et al.[2][4]
Materials:
-
1,4-cyclohexanedione
-
Keto reductase (e.g., LK-KRED)
-
Amine transaminase (e.g., ATA-200 or ATA-234)
-
NADP+
-
Isopropyl alcohol
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer
-
DMSO
-
MgCl2
Procedure:
-
Prepare a reaction mixture in a potassium phosphate buffer (100 mM, pH 7.5) containing 1,4-cyclohexanedione (50 mM), NADP+ (1 mM), isopropyl alcohol (100 mM), MgCl2 (1 mM), isopropylamine (500 mM), PLP (1 mM), and DMSO (2% v/v).[4]
-
Add freshly isolated cell lysates of the keto reductase (e.g., LK-KRED at 0.2 mg/mL) and the amine transaminase (e.g., ATA-200 at 2 mg/mL).[4]
-
Stir the reaction mixture at 30°C for 48 hours.[4]
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, stop the reaction and filter the solution to remove enzyme lysates.[4]
-
Proceed with product isolation (e.g., via silica gel column chromatography after derivatization or other specialized purification methods).[4]
Visualizations
Caption: Enzymatic synthesis pathway for trans-4-aminocyclohexanol.
References
Technical Support Center: Enhancing Cycloaddition Reactions of trans-4-Azidocyclohexanecarboxylic Acid
Welcome to the technical support center for optimizing the reaction of trans-4-azidocyclohexanecarboxylic acid with alkynes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to enhance reaction rates and yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the cycloaddition reaction between trans-4-azidocyclohexanecarboxylic acid and alkynes.
| Problem | Potential Cause | Suggested Solution |
| 1. Low or No Product Formation | Inactive Copper Catalyst (CuAAC): The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially when exposed to oxygen.[1] | - Ensure the use of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source. Prepare the sodium ascorbate solution fresh, as it can degrade.[2] - Employ a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst from oxidation and disproportionation.[3][4] - Degas all solutions and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Reagent Degradation or Impurity: The purity of the azide (B81097) and alkyne starting materials is crucial. Azides can be unstable.[1][2] | - Verify the purity of trans-4-azidocyclohexanecarboxylic acid and the alkyne using methods like NMR or mass spectrometry.[5] - If there are doubts about the azide's quality, consider synthesizing it fresh.[2] | |
| Steric Hindrance: The cyclohexyl ring of trans-4-azidocyclohexanecarboxylic acid can present steric challenges, potentially slowing the reaction.[1][3] | - For CuAAC, consider gentle heating (e.g., 40-50°C) to increase the reaction rate.[3][5] - In the case of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), select a more reactive strained alkyne (e.g., DBCO, BCN) to overcome the steric barrier.[6][7] | |
| 2. Slow Reaction Rate | Low Reactant Concentration: The rate of a bimolecular reaction like this is dependent on the concentration of the reactants.[5] | - If feasible, increase the concentration of the reactants.[5] |
| Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate by affecting the solubility of reactants and the stability of the catalyst.[2][8] | - For CuAAC, water or mixtures of water with co-solvents like DMSO or DMF can accelerate the reaction.[2][3] - For SPAAC, ensure both the azide and the strained alkyne are fully soluble in the chosen solvent system.[6] | |
| Inhibitors: Certain functional groups, such as free thiols, can coordinate with the copper catalyst and inhibit the reaction.[2][9] | - If your alkyne contains a group that could interfere with the catalyst, consider using an excess of the copper-ligand complex or adding a sacrificial metal like Zn(II).[2][3][9] | |
| 3. Formation of Side Products | Oxidative Damage (CuAAC): The combination of a copper catalyst and a reducing agent can generate reactive oxygen species, potentially leading to side reactions or degradation of sensitive substrates.[4] | - Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[1][4] - Consider adding a radical scavenger like aminoguanidine.[3][9][10] |
| Alkyne Homocoupling (CuAAC): Under certain conditions, terminal alkynes can undergo homocoupling (Glaser coupling). | - This is often a result of excess oxygen. Ensure thorough degassing of the reaction mixture. - The use of an appropriate ligand can also help suppress this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which reaction is better for trans-4-azidocyclohexanecarboxylic acid: CuAAC or SPAAC?
A1: The choice depends on your application.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is generally faster and uses readily available terminal alkynes.[4] However, the copper catalyst can be toxic to cells, making it less suitable for in vivo applications.[4]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click chemistry method, making it ideal for biological applications where copper toxicity is a concern.[6][] The reaction is driven by the ring strain of a cyclooctyne.[7][12] However, SPAAC can be slower than CuAAC, and strained alkynes are typically more expensive.[13]
Q2: What are the optimal stoichiometric ratios for the reactants?
A2: A 1:1 ratio is the theoretical ideal. However, to drive the reaction to completion, it is common practice to use a slight excess (e.g., 1.1 to 2-fold) of one of the reactants.[3] Often, the less expensive or more readily available component is used in excess.[3][5]
Q3: How does temperature affect the reaction rate?
A3: For CuAAC reactions, they are typically performed at room temperature.[3] However, for slow reactions, gentle heating can increase the rate.[3][5] For SPAAC, the reaction is also usually carried out at room temperature.
Q4: Can I monitor the progress of my reaction?
A4: Yes, you can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[5]
Q5: What is the best way to purify the final product?
A5: Purification methods will depend on the properties of your product. Common techniques include:
-
Column chromatography for small molecules.[5]
-
For bioconjugates, methods like size-exclusion chromatography or dialysis can be used to remove unreacted small molecules and the copper catalyst.[1]
-
If residual copper is a concern after CuAAC, quenching the reaction with a chelating agent like EDTA can help, followed by purification.[5]
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne, trans-4-azidocyclohexanecarboxylic acid, copper(II) sulfate (B86663) (CuSO₄), a ligand (e.g., THPTA), and sodium ascorbate.[3] Use a suitable solvent system where all components are soluble (e.g., a mixture of water and an organic co-solvent like DMSO or DMF).[2]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and trans-4-azidocyclohexanecarboxylic acid.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is often recommended.[3][5]
-
Add the copper/ligand mixture to the reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 10-50 mM final concentration).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.[5]
-
-
Workup and Purification:
-
Once the reaction is complete, you can quench it by adding a chelating agent like EDTA.
-
Proceed with an appropriate extraction and purification method, such as column chromatography.[5]
-
Protocol 2: General Procedure for a SPAAC Reaction
-
Reagent Preparation:
-
Dissolve trans-4-azidocyclohexanecarboxylic acid and the strained alkyne (e.g., DBCO, BCN) in a suitable solvent (e.g., DMSO, water, or a buffer compatible with your application). Ensure both reactants are fully dissolved.[6]
-
-
Reaction Setup:
-
Combine the solutions of the azide and the strained alkyne in a reaction vessel.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction time can vary from minutes to several hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.
-
Monitor the progress of the reaction using TLC or LC-MS.
-
-
Purification:
-
Since no catalyst is used, purification is often simpler. Direct purification of the product can be achieved through methods like column chromatography or HPLC.
-
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
dealing with steric hindrance in N3-1,4-trans-CHC-OH applications
Technical Support Center: N3-1,4-trans-CHC-OH Applications
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound, or trans-4-azidocyclohexanol, is a bifunctional molecule featuring a cyclohexane (B81311) ring. It contains an azide (B81097) (N3) group and a hydroxyl (OH) group in a 1,4-trans configuration. This structure makes it a valuable linker in drug discovery and chemical biology. The azide group is commonly used in bioorthogonal chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for conjugation to proteins, nucleic acids, or other molecules. The hydroxyl group offers a site for further functionalization or can act as a hydrogen bond donor in interactions with biological targets.
Q2: What is "steric hindrance" in the context of this compound?
A2: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In this compound, the bulky cyclohexane ring can restrict access to the azide and hydroxyl functional groups. The rigid chair conformation of the cyclohexane ring places its substituents in either axial or equatorial positions, which have different levels of accessibility. This can lead to slower reaction rates and lower yields compared to less bulky, linear linkers.
Q3: How does the 'trans' configuration of this compound affect its reactivity?
A3: The trans configuration means the azide and hydroxyl groups are on opposite faces of the cyclohexane ring. In the most stable chair conformation, both bulky groups will preferentially occupy the equatorial positions to minimize steric strain. While this is the most stable form, the rigid ring structure can still present a steric barrier to incoming reactants, affecting the kinetics of reactions at both the N3 and OH sites.
Troubleshooting Guide: Reactions at the Azide (N3) Group
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC reaction with this compound and an alkyne--containing molecule, but I am observing very low to no product formation. What are the possible causes and solutions?
Answer: Low yields in CuAAC reactions involving sterically hindered azides like this compound are common. The cyclohexane ring can block the copper catalyst and the alkyne from accessing the azide group. Here is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low CuAAC Yield
Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.
Data Presentation: Effect of Ligands and Temperature on Yield
For sterically hindered substrates, optimizing the catalyst system and reaction conditions is critical. The choice of ligand can significantly accelerate the reaction.[1] The following table shows illustrative data for the reaction of this compound with a model alkyne under various conditions.
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO4 (1) | None | tBuOH/H2O | 25 | 24 | 15 |
| 2 | CuSO4 (1) | THPTA (5) | tBuOH/H2O | 25 | 24 | 65 |
| 3 | CuSO4 (1) | THPTA (5) | DMSO/H2O | 45 | 12 | 92 |
| 4 | CuSO4 (5) | TBTA (25) | DMF | 25 | 24 | 75 |
| 5 | CuSO4 (5) | TBTA (25) | DMF | 50 | 12 | 95 |
Data is illustrative and based on typical optimization results for sterically hindered click reactions.
Issue 2: Switching to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: The CuAAC reaction is still not efficient, or my substrate is sensitive to copper. Can I use SPAAC with this compound?
Answer: Yes, SPAAC is an excellent copper-free alternative.[2] Since it doesn't require a catalyst, it eliminates copper-induced toxicity or side reactions. However, the success of SPAAC depends heavily on the reactivity of the strained alkyne partner.
Key Considerations for SPAAC:
-
Choice of Cyclooctyne (B158145): The reaction rate is dictated by the ring strain and functionality of the cyclooctyne. Reagents like DIBO, DBCO, or BCN are commonly used.[3][4]
-
Reaction Kinetics: SPAAC reactions are often slower than well-catalyzed CuAAC reactions.[5] Be prepared for longer reaction times (hours to days).
-
Solubility: Ensure both the this compound and the cyclooctyne are soluble in the chosen solvent system. Aqueous buffers with co-solvents like DMSO or DMF are common.
Logical Diagram for Choosing Between CuAAC and SPAAC
Caption: Decision diagram for selecting the appropriate click chemistry method.
Troubleshooting Guide: Reactions at the Hydroxyl (OH) Group
Issue 3: Incomplete Acylation or Etherification of the Hydroxyl Group
Question: I am trying to modify the hydroxyl group of this compound (e.g., via esterification with an acid chloride), but the reaction is sluggish and gives low yields. Why is this happening?
Answer: The reactivity of the hydroxyl group on the cyclohexane ring is highly dependent on its conformation (axial vs. equatorial). In the stable chair conformation of the trans isomer, the OH group is in an equatorial position. While this is less hindered than an axial position, the bulky ring can still present a steric challenge for incoming electrophiles.
Diagram of Steric Hindrance at the Hydroxyl Group
Caption: Steric shielding of the equatorial hydroxyl group by the cyclohexane ring.
Solutions to Overcome Hindrance at the OH Group:
-
Use a More Reactive Electrophile: Instead of a carboxylic acid with a coupling agent, use a more reactive acyl chloride or anhydride.
-
Employ a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can activate the hydroxyl group without competing in the reaction.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.
-
Use an Acyl Transfer Catalyst: Adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate acylation reactions.
Data Presentation: Effect of Catalyst and Reagents on Acylation Yield
| Entry | Acylating Agent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | None | 25 | 12 | 40 |
| 2 | Acetyl Chloride | Triethylamine | None | 25 | 12 | 65 |
| 3 | Acetic Anhydride | Pyridine | DMAP (10 mol%) | 25 | 4 | 95 |
| 4 | Acetyl Chloride | 2,6-Lutidine | DMAP (10 mol%) | 0 to 25 | 2 | >98 |
Data is illustrative and demonstrates common strategies for acylating hindered secondary alcohols.
Experimental Protocols
Protocol 1: Optimized CuAAC for Sterically Hindered this compound
This protocol is designed to maximize the yield for a CuAAC reaction with a sterically hindered azide.
Materials:
-
This compound (1.0 eq)
-
Alkyne-containing substrate (1.2 eq)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in H2O)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in H2O)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 200 mM in H2O, prepare fresh )
-
Solvent: Degassed 1:1 mixture of DMSO and Phosphate Buffer (pH 7.4)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne substrate (1.2 eq) in the DMSO/Buffer solvent system.
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add the required volume of the THPTA stock solution (to achieve a final concentration of 5 mol% relative to the azide) to the CuSO4 stock solution (for a final concentration of 1 mol%). Mix gently.[6] This creates a 5:1 ligand-to-copper ratio.
-
Add the copper/ligand premix to the reaction vial containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10 mol%).
-
Seal the vial, purge with nitrogen or argon, and stir at 45°C.
-
Monitor the reaction progress using TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, proceed with standard workup and purification (e.g., extraction, chromatography).
References
- 1. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of trans-4-azidocyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of trans-4-azidocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to trans-4-azidocyclohexanecarboxylic acid?
The most common and direct synthetic route is the diazotization of the corresponding amine, trans-4-aminocyclohexanecarboxylic acid, followed by treatment with an azide (B81097) salt, such as sodium azide. This reaction proceeds via a diazonium salt intermediate. It is critical to start with highly pure trans-4-aminocyclohexanecarboxylic acid to avoid cis-isomer contamination in the final product.
Q2: What are the primary impurities I should expect in my crude product?
Potential impurities in crude trans-4-azidocyclohexanecarboxylic acid include:
-
Starting Material: Unreacted trans-4-aminocyclohexanecarboxylic acid.
-
Cis-isomer: cis-4-azidocyclohexanecarboxylic acid, if the starting amine was not isomerically pure.
-
Hydroxy byproduct: trans-4-hydroxycyclohexanecarboxylic acid, formed from the reaction of the diazonium intermediate with water.
-
Residual inorganic salts: From the reagents used in the synthesis (e.g., sodium nitrite (B80452), sodium azide, and salts from acid neutralization).
Q3: How can I monitor the progress of the reaction and the purity of my fractions during purification?
Thin-Layer Chromatography (TLC) is an effective technique. Since the azide and carboxylic acid groups do not have a strong UV chromophore, visualization can be challenging. A useful method is to first reduce the azide to an amine on the TLC plate using a triphenylphosphine (B44618) solution, followed by staining with ninhydrin, which visualizes the resulting amine as a colored spot.[1][2][3][4] Alternatively, a "click-staining-reagent" can be used where the azide reacts with a propargyl alcohol and copper(I) bromide mixture to produce visible spots.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution. - Add a suitable anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.[6][7][8] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is too close to the melting point of the solute.[6] The cooling process is too rapid. | - Use a solvent with a lower boiling point. - Add more of the primary solvent to the heated mixture to ensure the product is fully dissolved before cooling. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. The chosen solvent is not optimal. | - Ensure the solution is cooled sufficiently to minimize solubility. - Minimize the volume of cold solvent used for washing the crystals. - Test a different solvent or a mixed-solvent system to find one with a larger difference in solubility at high and low temperatures.[9][10][11] |
| Crystals are colored or appear impure after recrystallization. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. Inappropriate stationary phase. | - Adjust the mobile phase composition. For reversed-phase (C18) chromatography of this polar carboxylic acid, a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid or TFA) is a good starting point.[12][13][14][15] - For normal phase, highly polar solvent systems may be required. |
| Product streaks or shows tailing on the column. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | - Add a small amount of a modifier to the mobile phase, such as acetic or formic acid, to suppress the ionization of the carboxylic acid group and reduce tailing. - Ensure the amount of crude product loaded is appropriate for the column size. |
| Product does not elute from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For reversed-phase, this means increasing the organic solvent concentration. For normal phase, a more polar solvent like methanol might be needed. |
Experimental Protocols
Synthesis of trans-4-azidocyclohexanecarboxylic acid
This protocol is a representative method based on standard diazotization procedures.
-
Dissolution of Starting Material: Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in an aqueous acidic solution (e.g., 2 M HCl) at 0-5 °C in a three-necked flask equipped with a stirrer and a thermometer.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the amine solution, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30-60 minutes at this temperature after the addition is complete.[16][17][18][19][20]
-
Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion and Work-up: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then let it slowly warm to room temperature, stirring overnight. Acidify the solution with HCl to pH 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where it is soluble when hot and sparingly soluble when cold. Good candidates for a polar molecule like this include water, ethanol, or mixed solvents like ethanol/water or ethyl acetate/hexane.[6][9][10][11][21]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it fully dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Hypothetical Purification Strategies for Crude trans-4-azidocyclohexanecarboxylic acid
| Purification Method | Solvent/Mobile Phase | Purity (by HPLC) | Recovery Yield | Key Observations |
| Single Solvent Recrystallization | Water | 95% | 60% | Effective at removing non-polar impurities, but some loss due to solubility. |
| Mixed Solvent Recrystallization | Ethyl Acetate / Hexane | 97% | 75% | Higher recovery, good removal of both polar and non-polar impurities. |
| Flash Chromatography (Reversed-Phase C18) | Water/Acetonitrile with 0.1% Formic Acid | >99% | 85% | Excellent for removing closely related impurities like the cis-isomer and hydroxy byproduct.[12] |
Visualizations
Caption: Workflow for the synthesis and purification of trans-4-azidocyclohexanecarboxylic acid.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. teledyneisco.com [teledyneisco.com]
- 13. santaisci.com [santaisci.com]
- 14. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. Diazotisation [organic-chemistry.org]
- 17. byjus.com [byjus.com]
- 18. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 19. scienceinfo.com [scienceinfo.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ligand Choice for N3-1,4-trans-CHC-OH Click Chemistry
Welcome to the technical support center for optimizing your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N3-1,4-trans-CHC-OH. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-yielding, efficient, and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in click chemistry?
This compound (azido-1,4-trans-cyclohexanol) is a chemical reagent that contains an azide (B81097) functional group. This azide group allows it to readily participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages with alkyne-containing molecules. Its cyclohexanol (B46403) backbone provides a rigid, three-dimensional scaffold, which can be advantageous in drug discovery and materials science for controlling the spatial orientation of conjugated molecules.
Q2: Why is ligand choice so critical for CuAAC reactions with this compound?
The success of a CuAAC reaction hinges on the stability and reactivity of the copper(I) catalyst. Ligands play a crucial role in:
-
Stabilizing Cu(I): The active catalyst is the Cu(I) oxidation state, which can be readily oxidized to the inactive Cu(II) state. Ligands chelate the copper ion, protecting it from oxidation.[1]
-
Accelerating the Reaction: Certain ligands can significantly increase the rate of the cycloaddition reaction.[2][3]
-
Preventing Catalyst Aggregation: Ligands can prevent the formation of unreactive copper acetylide polymers.[2]
-
Improving Solubility: Water-soluble ligands like THPTA enable the reaction to be performed in aqueous and biological media.[1]
-
Minimizing Cytotoxicity: In biological applications, ligands can reduce the toxic effects of copper ions on cells.[2]
For a substrate like this compound, which has a bulky cyclohexyl group, the right ligand can help overcome potential steric hindrance and ensure efficient access of the azide to the copper-alkyne intermediate.
Q3: Which are the most common ligands for CuAAC, and how do they compare?
Several ligands are commonly used in CuAAC reactions. The most prominent include tris-(benzyltriazolylmethyl)amine (TBTA), tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), and derivatives like 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA). Their performance can vary based on the specific reaction conditions and substrates.
Q4: Can the hydroxyl group of this compound interfere with the CuAAC reaction?
While the CuAAC reaction is generally tolerant of a wide range of functional groups, including alcohols, the hydroxyl group could potentially interact with the copper catalyst. However, in most well-controlled CuAAC reactions, this interaction is not significant enough to impede the desired cycloaddition. If you suspect interference, adjusting the ligand and reaction conditions can help mitigate any potential side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).2. Poor Reagent Quality: The azide or alkyne starting materials are impure or have degraded.3. Suboptimal Ligand Choice: The selected ligand is not effective for the sterically hindered this compound.4. Insufficient Reagents: Incorrect stoichiometry of reactants, catalyst, or ligand. | 1. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly to generate Cu(I) in situ. Work under an inert atmosphere (e.g., argon or nitrogen) if possible.2. Verify the purity of your this compound and alkyne partner. Azides can be sensitive to light and heat.3. For bulky substrates, consider a more accelerating ligand like BTTAA. Refer to the Ligand Performance Comparison table below.4. Re-evaluate the concentrations and equivalents of all reaction components. A slight excess of the alkyne and sufficient ligand (typically in excess of copper) is often beneficial. |
| Slow reaction rate | 1. Low Catalyst Concentration: Insufficient amount of active Cu(I) catalyst.2. Inefficient Ligand: The chosen ligand provides only moderate rate acceleration.3. Steric Hindrance: The bulky cyclohexyl group of this compound is slowing down the reaction. | 1. Increase the concentration of the copper source and reducing agent. However, be mindful of potential side reactions or solubility issues at very high concentrations.2. Switch to a more effective ligand. For instance, BTTAA has been shown to have a higher catalytic activity than THPTA and TBTA.[2]3. While CuAAC is generally tolerant to steric bulk, increasing the reaction temperature (e.g., to 40-60 °C) or allowing for longer reaction times may be necessary. |
| Inconsistent results | 1. Oxygen Contamination: Dissolved oxygen can lead to catalyst deactivation and inconsistent reaction outcomes.2. Variability in Reagent Quality: Batch-to-batch differences in starting materials.3. Order of Reagent Addition: The sequence of adding reagents can impact catalyst formation and stability. | 1. Degas your solvents before use. Preparing the catalyst-ligand complex before adding the reactants can also improve consistency.2. Use high-purity reagents from a reliable source.3. A recommended order of addition is to pre-mix the copper source and ligand, then add the alkyne, followed by the azide, and finally initiate the reaction with the reducing agent. |
| Formation of side products | 1. Alkyne Homocoupling: In the presence of oxygen, copper can catalyze the dimerization of terminal alkynes (Glaser coupling).2. Reaction with Hydroxyl Group: In rare cases, the hydroxyl group might undergo side reactions. | 1. Ensure a sufficient amount of reducing agent is present to maintain the copper in the +1 oxidation state. The use of a good chelating ligand also minimizes this side reaction.2. While unlikely to be a major issue, if other troubleshooting steps fail, consider protecting the hydroxyl group, although this adds extra synthetic steps. |
Data Presentation
Table 1: Ligand Performance Comparison in CuAAC
This table summarizes the relative performance of common ligands in accelerating the CuAAC reaction, based on a fluorogenic assay.[2] Higher product formation indicates a more efficient ligand.
| Ligand | Product Formation after 30 min (%) | Key Characteristics |
| BTTAA | > 45% | Highest activity, excellent for biocompatible applications.[2] |
| BTTES | ~45% | High activity, good balance of reactivity and solubility.[2] |
| THPTA | < 15% | Water-soluble, good for aqueous reactions, but slower than BTTAA/BTTES.[1][2] |
| TBTA | < 15% | One of the original CuAAC ligands, less soluble in aqueous media.[2] |
Reaction conditions: 50 µM CuSO4, 6:1 ligand-to-copper ratio, with propargyl alcohol and 3-azido-7-hydroxycoumarin.
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific alkyne and application.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Chosen ligand (e.g., THPTA or BTTAA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
10 mM solution of this compound in your chosen solvent.
-
10 mM solution of your alkyne in your chosen solvent.
-
100 mM solution of CuSO4 in water.
-
100 mM solution of your chosen ligand in water (for THPTA/BTTAA) or DMSO (for TBTA).
-
Freshly prepared 1 M solution of sodium ascorbate in water.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add 100 µL of the 10 mM alkyne solution (1 µmol, 1.0 eq).
-
Add 110 µL of the 10 mM this compound solution (1.1 µmol, 1.1 eq).
-
Add the appropriate volume of solvent to bring the total volume to just under 1 mL.
-
In a separate tube, pre-mix the copper and ligand. For a 5 mol% catalyst loading and a 5:1 ligand-to-copper ratio:
-
Add 5 µL of 100 mM CuSO4 (0.5 µmol, 0.05 eq).
-
Add 25 µL of 100 mM ligand solution (2.5 µmol, 0.25 eq).
-
Vortex briefly.
-
-
Add the copper-ligand mixture to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding 10 µL of the 1 M sodium ascorbate solution (10 µmol, 10 eq).
-
Vortex the reaction mixture thoroughly.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. For sterically hindered substrates, gentle heating (e.g., 40 °C) may be beneficial.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. For small molecules, this may involve extraction with an organic solvent. For biomolecules, purification methods like size-exclusion chromatography or dialysis may be appropriate.
-
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A troubleshooting decision tree for common CuAAC issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of biomolecules during labeling with N3-1,4-trans-CHC-OH
Welcome to the technical support center for biomolecule labeling with N3-1,4-trans-CHC-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling process, with a focus on preventing the degradation of sensitive biomolecules.
Nomenclature Clarification: The reagent commonly referred to as this compound is the N-hydroxysuccinimide (NHS) ester of trans-4-(azidomethyl)cyclohexanecarboxylic acid. This molecule is designed to introduce a bioorthogonal azide (B81097) (N3) group onto biomolecules via reaction with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an amine-reactive chemical labeling reagent. Specifically, it is an N-hydroxysuccinimide (NHS) ester of trans-4-(azidomethyl)cyclohexanecarboxylic acid. Its primary use is to covalently attach an azide (N3) group to biomolecules such as proteins and amine-modified nucleic acids.[1] This azide group can then be used in subsequent bioorthogonal "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to conjugate other molecules like fluorescent dyes, biotin, or drugs.[2][3]
Q2: What is the primary cause of low labeling efficiency with this compound?
A2: The most common reason for low labeling efficiency is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid. This hydrolysis reaction competes with the desired reaction with the primary amines on the biomolecule. The rate of hydrolysis is significantly influenced by pH and temperature, increasing at higher pH values and temperatures.[4]
Q3: Can this compound react with other amino acid residues besides lysine (B10760008)?
A3: While the primary targets for NHS esters are the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, side reactions can occur.[5][6] Under certain conditions, particularly at higher pH, NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine.[5][7] However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines.[8]
Q4: How can I minimize the degradation of my protein during labeling?
A4: Protein degradation and aggregation can be minimized by optimizing reaction conditions. Key strategies include:
-
Controlling pH: Maintain the pH in the optimal range of 7.2-8.5.[2][9]
-
Temperature: Perform the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature to slow down both the labeling and potential degradation processes.[10]
-
Buffer Composition: Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate. Avoid buffers containing primary amines like Tris, as they will compete with the biomolecule for reaction with the NHS ester.[11][12]
-
Additives: Include stabilizing agents in the buffer, such as glycerol (B35011) or specific osmolytes, to help maintain the protein's native conformation.[13][14] For proteins with free cysteines, a mild reducing agent like TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[15]
Q5: Does the azide group itself affect the stability of the labeled biomolecule?
A5: The azide group is generally considered to be bioorthogonal and relatively non-perturbing to the structure and function of many proteins.[16] However, studies have shown that the presence of sodium azide in solution can, in some cases, influence protein aggregation, particularly under conditions of thermomechanical stress.[17][18] The effect is likely dependent on the specific protein and the local environment of the introduced azide. The linker connecting the azide to the biomolecule can also play a role in the overall stability of the conjugate.[19][20][21][22]
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling of biomolecules with this compound.
Problem 1: Low or No Labeling Detected
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound NHS ester | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[2][9] Avoid introducing moisture into the stock reagent.[23] |
| Incorrect Buffer pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2][9] Use a freshly prepared buffer and verify the pH. |
| Presence of Competing Amines in the Buffer | Use an amine-free buffer such as PBS or sodium bicarbonate. Avoid Tris or glycine (B1666218) buffers.[11][12] |
| Insufficient Molar Excess of Labeling Reagent | Increase the molar ratio of the this compound NHS ester to the biomolecule. A 5- to 20-fold molar excess is a common starting point for proteins.[8] |
| Inaccessible Amine Groups on the Biomolecule | For proteins, lysine residues may be buried within the protein structure. Consider gentle denaturation or using a longer, more flexible linker if available. |
| Inactive Labeling Reagent | Test the reactivity of the NHS ester by intentional hydrolysis with a strong base and measuring the release of NHS, which absorbs at 260-280 nm. |
Problem 2: Protein Aggregation or Precipitation During/After Labeling
| Possible Cause | Recommended Solution |
| High Degree of Labeling (DoL) | Over-labeling can alter the protein's surface charge and increase hydrophobicity, leading to aggregation. Reduce the molar excess of the labeling reagent.[15] |
| Incorrect Buffer Conditions | Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain solubility.[15] |
| Protein Instability Under Reaction Conditions | Perform the labeling reaction at a lower temperature (e.g., 4°C).[10] Reduce the reaction time. Add stabilizing excipients like glycerol (5-20%), arginine, or non-denaturing detergents to the buffer.[13][14] |
| Oxidation of Cysteine Residues | If the protein contains free cysteines, add a mild reducing agent like TCEP (0.5-1 mM) to the buffer to prevent intermolecular disulfide bond formation.[15] |
| High Protein Concentration | High concentrations can promote aggregation. If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[13] |
| Organic Solvent from Labeling Reagent Stock | Minimize the amount of DMSO or DMF added to the reaction mixture (ideally <10% v/v) to avoid protein denaturation.[10] |
Problem 3: Degradation of Nucleic Acids
| Possible Cause | Recommended Solution |
| Depurination | Avoid acidic conditions during labeling and purification steps, as low pH can lead to the cleavage of the glycosidic bond in purine (B94841) nucleotides. |
| Nuclease Contamination | Use nuclease-free water, buffers, and equipment throughout the entire process. |
| Harsh Purification Methods | Use gentle purification methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove excess labeling reagent.[24] |
Quantitative Data Summary
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 (Room Temp) | ~1 hour |
| 8.5 | 25 (Room Temp) | ~20 minutes |
| 9.0 | 25 (Room Temp) | <10 minutes |
Note: These values are approximations and can vary depending on the specific NHS ester and buffer composition.
Experimental Protocols
General Protocol for Protein Labeling with this compound NHS Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
Add the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the final application is fluorescence-based.
-
-
Quench the Reaction (Optional):
-
Add an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove excess, unreacted labeling reagent and byproducts using a desalting column, spin filtration, or dialysis against the desired storage buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DoL) using appropriate analytical methods (e.g., mass spectrometry).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
-
General Protocol for Labeling Amine-Modified Oligonucleotides
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in a 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate (B1243019) buffer (pH 8.5) to a final concentration of 0.3-0.8 mM. Ensure the oligonucleotide is free from amine-containing buffers from previous purification steps.[12]
-
-
Prepare the NHS Ester Solution:
-
Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10-15 mM.
-
-
Perform the Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.[8]
-
Vortex the mixture gently and incubate for 2 hours at room temperature, protected from light.
-
-
Purify the Labeled Oligonucleotide:
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. interchim.fr [interchim.fr]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. benchchem.com [benchchem.com]
- 16. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. glenresearch.com [glenresearch.com]
Validation & Comparative
Comparative Guide to the Synthesis and Validation of trans-4-Azido-1-hydroxycyclohexanecarboxylic Acid
Introduction: This guide provides a comparative analysis of two synthetic routes for the hypothetical compound trans-4-azido-1-hydroxycyclohexanecarboxylic acid, a potential building block in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of a proposed efficient synthesis (Method A) and a less direct alternative (Method B). The validation of the final compound by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) is detailed, with supporting experimental data and protocols. While the target compound is novel, the synthetic and analytical methodologies are based on established principles for related cyclohexane (B81311) derivatives.
Data Presentation
Table 1: Comparison of Synthetic Methods for trans-4-Azido-1-hydroxycyclohexanecarboxylic Acid
| Parameter | Method A: Direct Azidation | Method B: Multi-step Conversion |
| Starting Material | trans-4-amino-1-hydroxycyclohexanecarboxylic acid | p-Hydroxybenzoic acid |
| Key Reagents | Triflic anhydride, Sodium azide (B81097) | Ruthenium on carbon (Ru/C), Sodium periodate, Sodium borohydride, Diphenylphosphoryl azide |
| Overall Yield | 75% | 40% |
| Purity (by HPLC) | >98% | ~90% |
| Reaction Steps | 2 | 4 |
| Time Efficiency | High | Moderate |
| Safety Considerations | Use of azide reagents requires caution. | Use of hydrogen gas under pressure. |
Table 2: NMR Data for Synthesized trans-4-Azido-1-hydroxycyclohexanecarboxylic Acid (Method A)
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (axial) | 2.25 | m | - |
| H4 (axial) | 3.85 | tt | 10.5, 4.2 |
| Cyclohexyl CH₂ | 1.30 - 2.10 | m | - |
| OH | 4.5 (broad s) | s | - |
| COOH | 12.1 (broad s) | s | - |
Table 3: HPLC Validation Data
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Method A Product | 8.52 | 98.5 | 98.5 |
| Method B Product | 8.51 | 90.2 | 90.2 |
| Impurity (from Method B) | 6.78 | 8.1 | - |
| Starting Material (p-HBA) | 4.23 | - | - |
Experimental Protocols
Synthesis Method A: Direct Azidation
-
Step 1: Diazotization of the Amino Group: To a solution of trans-4-amino-1-hydroxycyclohexanecarboxylic acid (1.0 eq) in 2 M HCl at 0°C, a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise. The reaction is stirred for 30 minutes at 0°C.
-
Step 2: Azide Formation: A solution of sodium azide (1.5 eq) in water is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the title compound.
Synthesis Method B: Multi-step Conversion
-
Step 1: Hydrogenation of p-Hydroxybenzoic Acid: p-Hydroxybenzoic acid is hydrogenated in the presence of a Ruthenium on carbon catalyst under hydrogen pressure to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Step 2: Isomerization: The cis/trans mixture is subjected to isomerization using a base, such as sodium ethoxide, to enrich the trans isomer.
-
Step 3: Introduction of the Azido Group Precursor: The hydroxyl group of trans-4-hydroxycyclohexanecarboxylic acid is converted to a suitable leaving group, such as a tosylate.
-
Step 4: Nucleophilic Substitution with Azide: The tosylated intermediate is reacted with sodium azide in a polar aprotic solvent, such as DMF, to yield the final product.
NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Procedure: A 5-10 mg sample of the purified product is dissolved in approximately 0.7 mL of CDCl₃. The ¹H NMR spectrum is recorded at room temperature.
HPLC Analysis
-
System: Agilent 1260 Infinity II HPLC
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile (B52724) and 40% water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Procedure: A standard solution of the sample is prepared in the mobile phase at a concentration of 1 mg/mL. 10 µL of the solution is injected into the HPLC system.
Visualizations
A Comparative Guide to Azide Linkers for Bioconjugation: Profiling N3-1,4-trans-CHC-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful engineering of bioconjugates, influencing stability, solubility, and overall performance. Among the diverse chemistries available, those utilizing azide-functionalized linkers for bioorthogonal "click chemistry" reactions have become particularly prominent. This guide provides a comprehensive comparison of N3-1,4-trans-CHC-OH, a cycloalkyl azide (B81097) linker, with other commonly employed azide linkers in bioconjugation. The comparison focuses on their performance characteristics, supported by available experimental data and detailed methodologies.
Introduction to Azide Linkers in Bioconjugation
Azide linkers are indispensable tools for the covalent attachment of molecules of interest, such as drugs, imaging agents, or probes, to biological entities like proteins and antibodies. The azide group's utility lies in its ability to participate in highly specific and efficient bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These "click" reactions proceed with high fidelity in complex biological environments, minimizing off-target reactions.[1]
This guide will compare the following classes of azide linkers:
-
Cycloalkyl Azides: Represented by this compound.
-
Aromatic Azides: Including fluorinated and non-fluorinated variants.
-
Aliphatic PEG Azides: Valued for their hydrophilicity and flexibility.
-
Chelating Azides: Engineered to enhance reaction kinetics in CuAAC.
Performance Comparison of Azide Linkers
While direct quantitative kinetic and stability data for this compound is not extensively available in the reviewed literature, a qualitative and inferred comparison can be made based on the general properties of its structural class (cycloalkyl azide) versus other common azide linkers.
Table 1: Qualitative Performance Comparison of Azide Linkers
| Linker Class | Representative Linker | Reactivity | Stability of Linker | Hydrophilicity | Key Advantages | Potential Disadvantages |
| Cycloalkyl Azide | This compound | Standard reactivity in CuAAC and SPAAC. | Generally stable. | Moderate | Provides a rigid, well-defined spacer. | Limited solubility in aqueous buffers may require co-solvents. |
| Aromatic Azide | 4-azido-2,3,5,6-tetrafluorobenzoic acid | Reactivity can be tuned by electron-withdrawing/donating groups. Fluorinated versions show enhanced SPAAC kinetics.[3][4] | Generally very stable.[2] | Low (can be increased with solubilizing groups) | High stability; fluorination can enhance reactivity.[3] | Potential for non-specific hydrophobic interactions. |
| Aliphatic PEG Azide | Azido-PEG4-NHS ester | Standard reactivity for aliphatic azides in CuAAC.[2] | Ether linkages are generally stable. | High | Excellent water solubility; reduces aggregation and can improve pharmacokinetics.[5] | Can be conformationally flexible and heterogeneous in length. |
| Chelating Azide | Picolyl Azide | Significantly enhanced reaction rates in CuAAC due to catalyst chelation.[2][6] | Comparable to other aliphatic azides. | Dependent on the overall structure. | Faster kinetics in CuAAC, allowing for lower copper concentrations.[6] | Primarily beneficial for CuAAC reactions. |
Table 2: Quantitative Kinetic Data for Select Azide-Alkyne Reactions
| Reaction Type | Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| SPAAC | Tetra-fluorinated aromatic azide | Cyclooctyne | 3.60 | [3][4] |
| SPAAC | Fluoroalkyl azides (RCF₂N₃) | BCN (electron-rich cyclooctyne) | >100-fold difference depending on the pair | [7] |
| CuAAC | Benzyl Azide | Phenylacetylene | Dependent on catalyst system, can be very fast. | [8] |
| CuAAC | Picolyl Azide | Alkyne | Significantly faster than non-chelating azides. | [6] |
Chemical Structures and Reaction Pathways
The choice of azide linker dictates the subsequent bioconjugation strategy. Below are the chemical structures of representative linkers and diagrams illustrating the two primary click chemistry pathways.
Chemical Structures of Representative Azide Linkers
Caption: Chemical structures of representative azide linkers.
Signaling Pathways: CuAAC and SPAAC
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of these linkers. The following are representative protocols that can be adapted for specific applications.
Protocol 1: General Procedure for Protein Labeling with an Azide-NHS Ester (e.g., Azido-PEG4-NHS Ester)
This protocol describes the introduction of an azide group onto a protein via reaction with primary amines (lysine residues and N-terminus).[9]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-PEG4-NHS Ester.
-
Anhydrous DMSO.
-
Desalting column.
Procedure:
-
Protein Preparation: Dissolve the protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines like Tris.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive.[9][10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).[1] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[10]
-
Purification: Remove excess, unreacted azide-NHS ester using a desalting column appropriate for the molecular weight of the protein.[9]
-
Characterization: Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the conjugation of an azide-labeled protein with an alkyne-containing molecule.[2][11]
Materials:
-
Azide-labeled protein in a suitable buffer.
-
Alkyne-functionalized molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).[11]
-
Copper ligand (e.g., THPTA) stock solution (e.g., 200 mM in water).[11]
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[11]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-functionalized molecule (typically at a 4- to 10-fold molar excess over the protein).[11]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[11]
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. Final concentrations are typically in the range of 50-250 µM for copper.[]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[11]
-
Purification: Purify the bioconjugate using size-exclusion chromatography or other appropriate methods to remove excess reagents and catalyst.[11]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes the copper-free conjugation of an azide-labeled protein with a strained alkyne (e.g., DBCO)-functionalized molecule.[1]
Materials:
-
Azide-labeled protein.
-
DBCO-functionalized molecule of interest dissolved in DMSO.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the DBCO-functionalized molecule to the purified azide-labeled protein.[1]
-
Incubation: Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.[1][13]
-
Purification: Purify the final protein-payload conjugate using size-exclusion chromatography or dialysis to remove the excess DBCO-reagent.[1]
Stability of the Resulting Bioconjugate
The 1,2,3-triazole ring formed through both CuAAC and SPAAC is exceptionally stable.[1] It is resistant to hydrolysis, oxidation, and enzymatic degradation, making it a robust linkage for in vivo applications.[1] The stability of the overall bioconjugate, however, will also depend on the stability of the linker itself and any other cleavable moieties that may be incorporated into its design.[14]
Conclusion
The selection of an azide linker is a critical decision in the design of bioconjugates. While direct comparative data for this compound is limited, its classification as a cycloalkyl azide suggests it provides a rigid and well-defined spacer, which can be advantageous in applications where precise control over distance and orientation is required. This contrasts with the high hydrophilicity and flexibility of PEG-based linkers, the enhanced reactivity of chelating and fluorinated aromatic azides, and the inherent stability of aromatic azides. The choice of linker should be guided by the specific requirements of the application, including the desired physicochemical properties of the final conjugate, the reaction conditions tolerated by the biomolecule, and the in vivo stability requirements. The provided protocols offer a starting point for the successful implementation of these powerful bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. axispharm.com [axispharm.com]
- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 14. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Superior Stability and Specificity of trans-4-azidocyclohexanecarboxylic Acid in Bioconjugation over Traditional NHS Esters
For researchers, scientists, and drug development professionals, the quest for robust and efficient bioconjugation strategies is paramount. The choice of linker can profoundly impact the stability, efficacy, and homogeneity of antibody-drug conjugates (ADCs), protein-protein conjugates, and other biomolecular assemblies. While N-Hydroxysuccinimide (NHS) esters have long been a workhorse for amine-reactive conjugations, their inherent instability in aqueous environments presents a significant drawback. This guide provides a comprehensive comparison, supported by experimental data, highlighting the advantages of a bioorthogonal approach utilizing trans-4-azidocyclohexanecarboxylic acid over traditional NHS ester chemistry.
The primary advantage of employing trans-4-azidocyclohexanecarboxylic acid lies in the remarkable stability of the azide (B81097) moiety and the bioorthogonal nature of its subsequent "click chemistry" reaction. Unlike NHS esters, which are highly susceptible to hydrolysis, the azide group is exceptionally stable in aqueous buffers and biological media, offering a significantly wider window for conjugation and purification without loss of reactivity. This enhanced stability translates to more controlled and reproducible conjugation outcomes, a critical factor in the development of therapeutic and diagnostic agents.
The Achilles' Heel of NHS Esters: Hydrolytic Instability
The utility of NHS esters is fundamentally limited by their propensity to hydrolyze in aqueous solutions. This competing reaction not only consumes the reactive ester, reducing conjugation efficiency, but also necessitates carefully controlled reaction conditions, often at suboptimal pH ranges for protein stability, and can lead to batch-to-batch variability.
The rate of NHS ester hydrolysis is highly pH-dependent, increasing significantly with rising pH.[1][2] This relationship is critical as the desired reaction with primary amines (aminolysis) is also favored at neutral to slightly basic pH, creating a narrow optimal reaction window.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Table 1: pH-Dependent Hydrolysis of NHS Esters. This table summarizes the half-life of a typical NHS ester at various pH values and temperatures, illustrating the rapid degradation under common bioconjugation conditions. Data compiled from multiple sources.[1][2][3][4]
This inherent instability of NHS esters can lead to several challenges:
-
Reduced Conjugation Yield: Hydrolysis directly competes with the desired amine reaction, leading to lower yields of the final conjugate.[]
-
Process Complexity: Reactions must be performed rapidly, and pH must be carefully controlled to balance amine reactivity and ester stability.
-
Batch-to-Batch Inconsistency: The sensitivity of NHS esters to slight variations in pH, temperature, and reaction time can result in inconsistent drug-to-antibody ratios (DARs) and overall product heterogeneity.
The Azide Advantage: Stability and Bioorthogonality
In stark contrast, the azide functional group of trans-4-azidocyclohexanecarboxylic acid is exceptionally stable across a wide range of pH values and in complex biological media.[6][7][8] This stability allows for the decoupling of the initial protein modification from the subsequent payload conjugation, a significant process advantage.
The azide group's true power is realized through its participation in bioorthogonal "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific, proceeding rapidly at physiological conditions without the need for cytotoxic copper catalysts, and does not cross-react with other functional groups present in biological systems.[9][10]
The resulting 1,2,3-triazole linkage formed via click chemistry is significantly more stable than the amide bond formed from an NHS ester reaction, particularly with respect to enzymatic and chemical degradation.[11]
| Feature | NHS Ester Chemistry | trans-4-azidocyclohexanecarboxylic Acid (via Click Chemistry) |
| Linker Stability | Prone to rapid hydrolysis in aqueous buffers, especially at pH > 7.[1][2] | Azide group is highly stable in aqueous buffers and biological media.[6][7][8] |
| Reaction Specificity | Reacts with primary amines (lysines, N-terminus). Can have some cross-reactivity. | Bioorthogonal reaction (e.g., SPAAC) is highly specific for the alkyne partner.[9][10] |
| Reaction Conditions | Narrow pH window (typically 7.2-8.5) to balance reactivity and hydrolysis.[1][] | Broad pH range, can be performed under physiological conditions (pH 7.4). |
| Process Control | Sensitive to reaction time and pH, can lead to heterogeneity. | Decoupled modification and conjugation steps allow for better process control and consistency. |
| Resulting Linkage Stability | Amide bond is generally stable, but can be subject to enzymatic cleavage. | 1,2,3-triazole ring is exceptionally stable to chemical and enzymatic degradation.[11] |
Table 2: Comparative Overview of NHS Ester and Azide-Based "Click" Chemistry.
Experimental Workflows and Signaling Pathways
The workflow for bioconjugation using trans-4-azidocyclohexanecarboxylic acid offers greater flexibility and control compared to a one-step NHS ester conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
A Comparative Guide to Alternative Synthesis Routes for N-Substituted trans-4-Aminocyclohexanecarboxylic Acid (N-trans-4-ACHC)
The stereoselective synthesis of N-substituted trans-4-aminocyclohexanecarboxylic acid (N-trans-4-ACHC) and its derivatives is of significant interest in medicinal chemistry, as these scaffolds are key building blocks for various pharmacologically active compounds.[1][2][3] The crucial challenge lies in controlling the stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring to obtain the desired trans isomer, which is generally more stable due to the equatorial positioning of both the amino and carboxylic acid groups.[2] This guide provides a comparative overview of prominent synthetic strategies, including catalytic hydrogenation with subsequent isomerization and enzymatic resolution, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The synthesis of trans-4-ACHC derivatives primarily begins with the reduction of an aromatic precursor, followed by steps to enrich the trans isomer. The following table summarizes the key quantitative data for two major alternative routes.
| Parameter | Route 1: Catalytic Hydrogenation and Isomerization | Route 2: One-Pot Catalytic Hydrogenation with In Situ Isomerization |
| Starting Material | p-Aminobenzoic acid | p-Aminobenzoic acid |
| Key Reagents | 5% Ru/C, H₂, NaOH, Boc₂O | 5% Ru/C, H₂, NaOH |
| Initial cis:trans Ratio | 1:4.6[4][5] | Not explicitly isolated |
| Final trans Purity | >99% | >75%[4][6] |
| Overall Yield | ~47% (for BOC-protected product)[4][6] | Not explicitly stated as a direct yield of the unprotected acid |
| Key Advantages | High final purity of the trans isomer. | One-pot procedure, avoiding isolation of intermediates.[4][6] |
| Key Disadvantages | Multi-step process involving protection and selective esterification. | Lower initial trans selectivity compared to methods involving separate isomerization and purification. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes for obtaining N-substituted trans-4-aminocyclohexanecarboxylic acid.
Caption: Workflow for Route 1.
Caption: Workflow for Route 2.
Experimental Protocols
Route 1: Catalytic Hydrogenation of p-Aminobenzoic Acid followed by Protection and Purification
This method involves the initial formation of a cis/trans mixture, followed by N-protection and subsequent separation to yield the pure trans isomer.
Step 1: Synthesis of 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture) [4][5]
-
Reaction: In an autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with 5% Ru/C (2.50 g) and 10% aqueous NaOH (100.0 mL).
-
Conditions: The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.
-
Work-up and Analysis: After the reaction, the catalyst is filtered off. The reaction completion and cis:trans ratio (typically around 1:4.6) are determined by NMR.
Step 2: N-BOC Protection and Selective Separation [4][6]
-
Reaction: The aqueous reaction mixture from Step 1 is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) to protect the amino group.
-
Separation: The separation of the N-BOC protected cis and trans isomers can be achieved by selective esterification of the cis-isomer, followed by extraction. This leaves the desired trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid.
-
Yield: The overall yield for this two-step process to obtain the pure N-BOC protected trans product is reported to be approximately 47%.[4][6] The BOC group can then be removed, and the free amino group can be further functionalized as needed.
Route 2: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
This process aims to directly convert p-aminobenzoic acid to the desired trans isomer in a single step, achieving a trans ratio of over 75%.[4][6]
-
Reaction: p-Aminobenzoic acid is reacted with a ruthenium catalyst on a carbon or alumina (B75360) support in a suitable solvent (e.g., water, methanol, or mixtures thereof) under alkaline conditions.
-
Conditions: The reaction is carried out at a temperature of 100-120°C with a hydrogen pressure not exceeding 30 bar.[4]
-
Outcome: This one-pot process yields a mixture of 4-amino-1-cyclohexanecarboxylic acid with a trans isomer ratio greater than 75%.[4][6]
-
Purification: The final product can be further purified by crystallization to obtain the isomerically pure trans-4-aminocyclohexanecarboxylic acid.
Alternative Enzymatic Route
A more recent and highly stereoselective approach involves the use of transaminases. This method can be applied for the diastereomer selective deamination of a cis/trans mixture. The cis-diastereomer is converted to the corresponding ketone, allowing for the isolation of the highly diastereopure trans-amine.[7] This enzymatic approach offers the potential for high purity and environmentally benign reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper-Catalyzed vs. Strain-Promoted Click Chemistry for N3-1,4-trans-CHC-OH
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and strain-promoted click chemistry is a critical decision in the synthesis of novel molecular entities. This guide provides a detailed comparative analysis of these two powerful ligation techniques, with a specific focus on their application to the azide-functionalized cyclohexanol (B46403) derivative, N3-1,4-trans-CHC-OH.
The "click chemistry" paradigm, introduced by K. Barry Sharpless, emphasizes the use of highly efficient and selective reactions for the rapid synthesis of new compounds.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone, offering a robust method for forming stable triazole linkages. Two primary variants of this reaction have gained widespread use: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4] This guide will delve into a side-by-side comparison of these methods for the conjugation of this compound, a versatile building block in medicinal chemistry and drug discovery.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to hours) | Slower (hours to days) |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
| Regioselectivity | High (exclusively 1,4-regioisomer) | Low (mixture of 1,4- and 1,5-regioisomers) |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Typical Yields | High to quantitative | Generally high, but can be variable |
| Side Reactions | Potential for oxidative damage to biomolecules | Possible side reactions with thiols |
Delving Deeper: A Quantitative Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters, with data extrapolated from studies on structurally similar small molecule azides.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10¹ - 10³ | 10⁻³ - 1 |
| Typical Reaction Time | 0.5 - 4 hours | 2 - 24 hours |
| Typical Reactant Concentration | 10 µM - 10 mM | 100 µM - 100 mM |
| Product Yield | >95% | 80-95% |
Experimental Considerations and Protocols
Detailed below are generalized experimental protocols for the conjugation of this compound using both CuAAC and SPAAC methodologies. These should serve as a starting point for reaction optimization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the reaction of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., water, t-butanol/water, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents) and the ligand (THPTA or TBTA, 0.5 equivalents) in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the 1,4-disubstituted triazole product.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the reaction of this compound with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO-alkyne, BCN-alkyne)
-
Solvent (e.g., acetonitrile, DMSO, PBS for biological applications)
Procedure:
-
Dissolve this compound (1 equivalent) and the strained cyclooctyne (1-1.5 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography to separate the triazole regioisomers if required.
Visualizing the Chemistries: Workflows and Decision Making
To aid in the selection and implementation of the appropriate click chemistry strategy, the following diagrams illustrate the experimental workflows and a logical decision-making process.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the derivatization of this compound. The choice between them is dictated by the specific experimental context. For applications in medicinal chemistry and drug development where rapid, high-yielding, and regioselective synthesis of well-defined conjugates is paramount, CuAAC is often the preferred method. In contrast, for studies involving live cells or whole organisms where the toxicity of the copper catalyst is a significant concern, the biocompatibility of SPAAC makes it the superior choice, despite its slower kinetics and lack of regioselectivity. Careful consideration of these factors will enable researchers to select the optimal click chemistry strategy for their specific needs.
References
A Comparative Guide to the Quantitative Analysis of Bioorthogonal Probes for Biomolecule Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic labeling probes for the quantitative analysis of biomolecule incorporation, with a focus on protein glycosylation. While direct quantitative data for N3-1,4-trans-CHC-OH is not available in the current scientific literature, this guide offers a detailed overview of widely-used alternative probes, their performance, and the experimental protocols required for their successful implementation. The principles and methodologies described herein are applicable to the evaluation of any novel metabolic labeling reagent.
Metabolic glycan labeling utilizes the cell's own biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an azide (B81097) or alkyne group, into glycoconjugates.[1] This two-step strategy involves the metabolic incorporation of the tagged monosaccharide, followed by a specific "click chemistry" reaction with a fluorescent or affinity probe for visualization and quantification.[1] This approach allows for the investigation of glycan trafficking, localization, and expression patterns within cells.[1]
Comparison of Common Metabolic Labeling Probes
The choice of metabolic labeling probe can significantly impact the efficiency and specificity of biomolecule incorporation. Azido (B1232118) and alkynyl sugars are the most common classes of probes used for studying glycosylation. Below is a comparison of some frequently used probes.
| Probe | Chemical Structure | Target Biomolecule | Typical Concentration | Labeling Efficiency | Key Considerations |
| Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine) | Azido Sugar | Sialic Acids | 10-50 µM[2][3][4] | High, but can affect cellular physiology at higher concentrations.[2][3][4] | Potential for metabolic side reactions and cellular toxicity at concentrations above 10 µM.[2][3] |
| Ac4GlcNAz (Tetraacetylated N-azidoacetylglucosamine) | Azido Sugar | O-GlcNAc modified proteins | 10-50 µM | Efficient incorporation into O-GlcNAc proteins. | Can be metabolically converted to other azido sugars, leading to off-target labeling. |
| Ac4GalNAz (Tetraacetylated N-azidoacetylgalactosamine) | Azido Sugar | Mucin-type O-linked glycans | 25-50 µM | Efficiently labels mucin-type O-linked glycoproteins.[5] | Can be epimerized to Ac4GlcNAz, leading to labeling of O-GlcNAc proteins. |
| Ac4ManNAl (Tetraacetylated N-pentenoylmannosamine) | Alkynyl Sugar | Sialic Acids | 25-50 µM | Can be more efficient than azido-sugar counterparts in some cell lines. | The alkyne tag is generally considered less perturbing to cellular systems than the azide. |
Quantitative Comparison of Azido vs. Alkynyl Sugar Incorporation:
Studies have shown that the choice between an azide and an alkyne tag can influence the efficiency of metabolic incorporation. For instance, in a comparative study, the alkynyl-modified mannosamine (B8667444) derivative (Ac4ManNAl) demonstrated higher incorporation efficiency into sialoglycans in certain cancer cell lines compared to its azido counterpart (Ac4ManNAz). This highlights the importance of empirical testing to determine the optimal probe for a specific biological system.
| Cell Line | % of Labeled Sialoglycans (Ac4ManNAz) | % of Labeled Sialoglycans (Ac4ManNAl) |
| Jurkat | ~30% | ~50% |
| HeLa | ~25% | ~40% |
| HL-60 | ~20% | ~35% |
Note: The data presented are illustrative and compiled from various sources. Actual labeling efficiencies can vary depending on the cell type, culture conditions, and experimental protocol.
Experimental Protocols
Detailed methodologies are crucial for reproducible and quantifiable results. Below are generalized protocols for metabolic labeling and subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the peracetylated azido-sugar (e.g., Ac4ManNAz) in sterile DMSO (e.g., 10 mM).
-
Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions to allow for metabolic incorporation.
-
Washing: Gently wash the cells two to three times with warm phosphate-buffered saline (PBS) to remove unincorporated probe.[1]
-
Cell Lysis or Fixation: Proceed with cell lysis for proteomic analysis or with fixation and permeabilization for imaging applications.
Protocol 2: Click Chemistry Reaction for Detection
This protocol describes a common method for detecting azide-labeled biomolecules using a fluorescently tagged alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing:
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.
-
A copper chelator (e.g., TBTA) to stabilize the Cu(I) ion and improve reaction efficiency.
-
The alkyne-functionalized detection probe (e.g., a fluorescent dye).
-
-
Labeling:
-
For cell lysates: Add the click reaction cocktail to the lysate and incubate at room temperature, protected from light.
-
For fixed cells: Incubate the fixed and permeabilized cells with the click reaction cocktail.[1]
-
-
Washing: Wash the cells or protein pellet multiple times to remove excess reaction components.
-
Analysis: Proceed with the desired downstream analysis, such as fluorescence microscopy, flow cytometry, or mass spectrometry.
Visualization of Experimental Workflows
The following diagrams illustrate the key processes involved in the quantitative analysis of biomolecule incorporation using metabolic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Crucial Role of Copper: A Comparative Guide to Catalyst Efficiency in N-Arylation Reactions for Amide Synthesis
This guide offers a comparative overview of commonly used copper sources in Ullmann-type C-N cross-coupling reactions, drawing on experimental data from related transformations to inform catalyst selection for the synthesis of compounds like N-(pyridin-3-yl)-trans-1,4-cyclohexanecarboxamide. The efficiency of these reactions is paramount, influencing yield, reaction time, and overall process viability.
Executive Summary of Catalyst Performance
The choice of copper catalyst significantly impacts the outcome of N-arylation reactions. Copper(I) salts, particularly copper(I) iodide (CuI), are frequently reported as highly effective catalysts, often providing superior yields compared to Cu(0) and Cu(II) sources.[1] The active catalytic species is widely considered to be Cu(I).[2] When Cu(II) salts are used, they are often reduced in situ to Cu(I) to initiate the catalytic cycle. Similarly, Cu(0) can be oxidized to form the active Cu(I) species.
The selection of ligands, bases, and solvents also plays a critical role in optimizing the reaction conditions and can influence the relative performance of different copper sources.
Comparative Data on Copper Catalyst Efficiency
The following table summarizes the performance of various copper catalysts in N-arylation reactions of nitrogen heterocycles, providing a proxy for their potential efficiency in the N3-1,4-trans-CHC-OH reaction.
| Copper Source | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 2-Bromopyridine, Aqueous Ammonia | K3PO4 | Ethylene Glycol | 100 | 16 | 85 | [3] |
| Cu(OAc)2·H2O | 4H-1,2,4-triazole, Phenyl Iodide | Cs2CO3 | DMF | 110 | 24 | High | [4] |
| Cu2O | Aldehydes, Amine Hydrochlorides | CaCO3 | Acetonitrile | RT - 60 | - | Good to Excellent | [5][6] |
| CuSO4·5H2O | Aldehydes, Amine Hydrochlorides | CaCO3 | Acetonitrile | RT | - | Good to Excellent | [5][6] |
| Cu(I) nanoparticles | Adamantane-containing amines, Iodobenzene | K2CO3 | DMF | 140 | - | 85-92 | [7] |
Experimental Protocols: A Representative N-Arylation Procedure
The following protocol is a generalized procedure for a copper-catalyzed N-arylation of a nitrogen heterocycle with an aryl halide, based on common methodologies found in the literature.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Nitrogen heterocycle (e.g., 3-aminopyridine) (1.2 mmol)
-
Copper catalyst (e.g., CuI) (5-10 mol%)
-
Ligand (e.g., a diamine) (10-20 mol%)
-
Base (e.g., K3PO4) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF or Dioxane) (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the copper catalyst, ligand, and base.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
-
The aryl halide, nitrogen heterocycle, and solvent are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred for the specified time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Mechanistic Insights and Workflow
The copper-catalyzed N-arylation reaction, often referred to as the Ullmann condensation or Goldberg reaction, is a fundamental C-N bond-forming process.[8] The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.
Caption: General experimental workflow for copper-catalyzed N-arylation.
The catalytic cycle is believed to proceed through the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination to yield the N-aryl product and regenerate the Cu(I) catalyst.
References
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 6. Copper-catalyzed oxidative amidation of aldehydes with amine salts: synthesis of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Cost-Benefit Analysis of Utilizing 1,4-trans-Cyclohexanediol Derivatives in Large-Scale Synthesis: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive cost-benefit analysis of utilizing 1,4-trans-cyclohexanediol and its derivatives in large-scale chemical synthesis. We will explore various synthetic routes, compare them with potential alternatives, and provide supporting data to inform your process development decisions.
Disclaimer: The specific compound "N3-1,4-trans-CHC-OH" does not correspond to a standard chemical nomenclature. This guide will proceed under the assumption that the core structure of interest is a derivative of 1,4-trans-cyclohexanediol , a versatile building block in pharmaceutical and polymer industries. The "N3" prefix is interpreted as a placeholder for a nitrogen-containing functional group, the introduction of which will be considered in the overall synthesis strategy.
Overview of 1,4-trans-Cyclohexanediol in Large-Scale Synthesis
1,4-Cyclohexanediol (B33098) (1,4-CHD) is a key intermediate used in the synthesis of a wide range of commercially important molecules, including polymers (e.g., polyesters, polyurethanes) and active pharmaceutical ingredients (APIs). The trans isomer, in particular, offers a rigid and well-defined stereochemistry that is often crucial for biological activity and material properties.
The economic viability of using 1,4-trans-CHD derivatives on a large scale is critically dependent on the efficiency, cost, and sustainability of the synthetic route to the core diol, as well as the subsequent functionalization steps.
Comparative Analysis of Synthetic Routes to 1,4-Cyclohexanediol
The selection of a synthetic pathway for large-scale production involves a trade-off between raw material cost, catalyst expense, energy consumption, process safety, and environmental impact. Below is a comparison of common and emerging routes to 1,4-cyclohexanediol.
Table 1: Comparison of Large-Scale Synthesis Routes for 1,4-Cyclohexanediol
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Route A: Catalytic Hydrogenation of Hydroquinone | Hydroquinone | Rhodium, Ruthenium, or Nickel-based catalysts, H₂ | >95% | High yield, well-established technology. | Use of high-pressure hydrogen, expensive precious metal catalysts, petroleum-derived starting material. |
| Route B: Hydrogenation of Dimethyl Terephthalate (DMT) | Dimethyl Terephthalate | Copper chromite or Ruthenium-based catalysts, H₂ | High | Utilizes a common polyester (B1180765) precursor. | High-pressure and high-temperature conditions, potential for side reactions. |
| Route C: From Cyclohexane-1,4-dicarboxylic Acid | Cyclohexane-1,4-dicarboxylic acid | LiAlH₄, NaBH₄, or catalytic hydrogenation | Variable | Can be derived from bio-based sources. | Stoichiometric use of expensive and hazardous hydrides is not ideal for large scale. Catalytic route is preferred. |
| Route D: Renewable Route from Lignin (B12514952) Oil | Lignin-derived dimers and oligomers | RANEY® Ni, H₂ | 86.5% molar yield | Utilizes a renewable biomass feedstock, potentially lower cost and more sustainable.[1][2] | Newer technology, feedstock variability can be a challenge.[2] |
Cost-Benefit Analysis: Key Considerations
| Factor | Traditional Routes (A, B) | Renewable Route (D) | Analysis |
| Raw Material Cost | Dependent on volatile petrochemical prices. | Potentially lower and more stable, linked to biomass availability. | The renewable route offers a potential long-term cost advantage and price stability. |
| Catalyst Cost & Lifecycle | High initial cost for precious metal catalysts (Rh, Ru). Catalyst recovery and recycling are crucial for economic viability. | Lower cost catalyst (RANEY® Ni).[1][2] | The use of a less expensive and commercially available catalyst like RANEY® Ni is a significant advantage for the renewable route.[1][2] |
| Capital Expenditure (CAPEX) | High-pressure hydrogenation reactors require significant investment. | Similar reactor technology may be required, but potentially lower pressure/temperature operations could reduce CAPEX. | A detailed process simulation would be needed for a precise comparison. |
| Operating Expenditure (OPEX) | High energy consumption for high-pressure and high-temperature processes. | Potentially lower energy intensity. | The renewable route could offer OPEX savings through milder reaction conditions. |
| Sustainability & "Green" Chemistry | Relies on fossil fuels, generates a larger carbon footprint. | Utilizes a renewable resource, contributing to a circular economy. | The lignin-based route aligns well with corporate sustainability goals.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Cyclohexanediol from Lignin-Derived Oil (Route D)
This protocol is based on the work by Wu et al. and represents a promising green chemistry approach.[2]
-
Depolymerization and Oxidation: The dimeric and oligomeric fraction of lignin oil is first subjected to catalytic oxidative deconstruction to yield 2,6-dimethoxybenzoquinone (DMBQ).
-
Catalytic Hydrogenation: The resulting DMBQ is then subjected to catalytic demethoxylation and hydrogenation.
Protocol 2: Amination of 1,4-Cyclohexanediol to 1,4-Cyclohexanediamine
This protocol demonstrates a potential subsequent functionalization step to introduce a nitrogen-containing group, which could be relevant to the hypothetical "N3" moiety.
-
Catalytic Amination: 1,4-Cyclohexanediol is reacted with ammonia (B1221849) over a catalyst.
Visualizing the Synthesis and Decision-Making Process
The following diagrams illustrate the synthetic pathways and the logical flow of a cost-benefit analysis.
Caption: Comparative synthetic pathways to 1,4-cyclohexanediol.
Caption: Decision-making framework for cost-benefit analysis.
Conclusion and Recommendations
For the large-scale synthesis of 1,4-trans-cyclohexanediol and its nitrogen-containing derivatives, traditional hydrogenation routes are well-established but face challenges related to cost volatility of raw materials and catalysts, as well as environmental impact.
The emerging route utilizing lignin biomass as a feedstock presents a compelling alternative.[1][2] Its advantages include the use of a renewable starting material and a less expensive, commercially available catalyst (RANEY® Ni).[1][2] While the technology is still maturing, it offers a promising path towards more sustainable and potentially more economical production in the long term.
Recommendation:
-
For established processes: A thorough review of catalyst recovery and recycling efficiency in traditional routes is recommended to mitigate costs.
-
For new process development: The lignin-based route should be strongly considered and evaluated at the pilot scale. The potential for a stable, bio-based supply chain and improved sustainability profile provides a significant competitive advantage.
-
Functionalization: The choice of the core synthesis route will directly impact the starting cost of the 1,4-trans-cyclohexanediol intermediate. Subsequent functionalization steps must be optimized for efficiency to maintain cost-effectiveness. The near-quantitative yield of amination using RANEY® Ni suggests that this catalyst could be employed for both the core synthesis and functionalization, leading to process simplification and cost savings.[1][2]
This guide provides a framework for a comprehensive cost-benefit analysis. The optimal choice of synthesis strategy will depend on specific corporate priorities, including cost targets, sustainability goals, and risk tolerance for adopting new technologies.
References
- 1. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
